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Foundational

Chemical structure analysis of 2-iodo-N-(6-methyl-2-pyridinyl)benzamide

An In-depth Technical Guide to the Structural Elucidation of 2-iodo-N-(6-methyl-2-pyridinyl)benzamide Introduction In the landscape of medicinal chemistry and materials science, N-pyridinylbenzamides represent a privileg...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structural Elucidation of 2-iodo-N-(6-methyl-2-pyridinyl)benzamide

Introduction

In the landscape of medicinal chemistry and materials science, N-pyridinylbenzamides represent a privileged scaffold, known for their diverse biological activities and applications in supramolecular chemistry.[1][2] The precise characterization of their three-dimensional structure is paramount, as it dictates molecular interactions, biological function, and physicochemical properties. This guide provides an in-depth, multi-technique workflow for the complete structural analysis of a specific analogue, 2-iodo-N-(6-methyl-2-pyridinyl)benzamide (Molecular Formula: C₁₃H₁₁IN₂O).

This document moves beyond a simple recitation of methods. It is structured to reflect the logical progression of an investigation, from initial confirmation of mass and functional groups to the definitive determination of atomic connectivity and spatial arrangement. We will explore the causality behind each experimental choice, demonstrating how data from Mass Spectrometry, IR and NMR Spectroscopy, and Single-Crystal X-ray Diffraction are synergistically integrated to build an unambiguous and self-validating structural model.

Section 1: Foundational Analysis: Mass Spectrometry

1.1. Rationale: The First Experimental Checkpoint

The logical first step in analyzing any newly synthesized or isolated compound is to confirm its molecular weight and elemental composition. Mass spectrometry (MS) provides a direct measurement of the mass-to-charge ratio (m/z) of the molecular ion, serving as a fundamental validation of the target structure. For 2-iodo-N-(6-methyl-2-pyridinyl)benzamide, this technique is crucial for verifying the incorporation of the heavy iodine atom.

1.2. Expected Data & Fragmentation Insights

The molecular formula C₁₃H₁₁IN₂O yields a monoisotopic mass of approximately 338.14 g/mol .[2] Several key principles guide the interpretation of its mass spectrum:

  • The Nitrogen Rule: The presence of two nitrogen atoms (an even number) dictates that the molecular ion peak (M⁺) should appear at an even m/z value, consistent with the expected mass of 338.[3]

  • Isotopic Pattern: Iodine is effectively monoisotopic (¹²⁷I), and therefore, unlike compounds with chlorine or bromine, we do not expect to see a significant M+2 peak.[4]

  • Principal Fragmentation: The C-I bond is relatively weak. Therefore, a primary and highly diagnostic fragmentation pathway is the homolytic cleavage of this bond, resulting in the loss of an iodine radical (·I, mass 127). This will produce a prominent fragment ion at m/z 211 (338 - 127).[4][5]

1.3. Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).

  • Injection: Introduce the sample into the mass spectrometer via direct infusion or through a GC inlet.

  • Ionization: Utilize a standard electron ionization (EI) source with an electron energy of 70 eV. This energy level is standard as it provides reproducible fragmentation patterns.

  • Analysis: Scan a mass range from m/z 50 to 500 to ensure capture of the molecular ion and all significant fragments.

  • Data Processing: Identify the molecular ion peak (M⁺) and major fragment ions. Calculate their masses to confirm they align with the proposed fragmentation pathways.

Table 1: Predicted Mass Spectrometry Data

m/z ValueIdentityRationale
338[M]⁺Molecular ion peak, consistent with C₁₃H₁₁IN₂O.
211[M - I]⁺Loss of an iodine radical, a characteristic fragmentation for iodoarenes.[4]
105[C₇H₅O]⁺Benzoyl cation, resulting from cleavage of the amide C-N bond.
92[C₆H₆N]⁺Fragment corresponding to the methyl-pyridinyl moiety.

Section 2: Functional Group Identification: Infrared Spectroscopy

2.1. Rationale: Mapping the Chemical Bonds

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific bonds. For the target molecule, IR is essential to confirm the presence and nature of the secondary amide linkage, which is the structural linchpin of the molecule.

2.2. Expected Absorptions

The structure contains a secondary amide, two aromatic rings, and a methyl group. The key diagnostic peaks are:

  • N-H Stretch: A single, sharp peak of medium intensity is expected around 3300 cm⁻¹. In solid-state samples, hydrogen bonding can broaden this peak and shift it to a slightly lower frequency.[6]

  • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) will appear just below 3000 cm⁻¹.

  • C=O Stretch (Amide I Band): This is a very strong and sharp absorption. Due to electronic resonance with the nitrogen lone pair, the amide carbonyl stretch occurs at a lower frequency than a ketone carbonyl, typically in the 1630-1680 cm⁻¹ range.[6][7]

  • N-H Bend (Amide II Band): This is a strong band resulting from a combination of N-H in-plane bending and C-N stretching. For secondary amides, it appears in the 1515-1570 cm⁻¹ region and is a highly reliable diagnostic peak.[6][7]

  • C=C Stretches: Aromatic ring stretching vibrations will produce several peaks in the 1450-1600 cm⁻¹ region.

2.3. Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

  • Sample Preparation: Place a small amount (1-2 mg) of the solid, dry compound directly onto the ATR crystal (e.g., diamond or germanium). No further preparation is needed.

  • Background Scan: Perform a background scan with a clean, empty crystal to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) is analyzed for the presence of the characteristic absorption bands.

Table 2: Predicted Infrared Absorption Frequencies

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300N-H StretchSecondary Amide
3100-3000C-H StretchAromatic
2980-2850C-H StretchAliphatic (CH₃)
1680-1650C=O Stretch (Amide I)Secondary Amide[6]
1570-1515N-H Bend (Amide II)Secondary Amide[6]
1600-1450C=C StretchAromatic Rings

Section 3: Connectivity Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1. Rationale: Assembling the Molecular Skeleton

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the carbon-hydrogen framework and confirm the substitution patterns on the aromatic rings.

3.2. Predicted ¹H NMR Spectrum Analysis

The molecule has low symmetry, and we expect to see distinct signals for most protons.

  • Amide Proton (N-H): This proton will likely appear as a broad singlet far downfield (δ 10.0-12.0 ppm), especially in a hydrogen-bond-accepting solvent like DMSO-d₆.[8]

  • Aromatic Protons (Benzamide Ring): The four protons on the 2-iodobenzamide ring will be in the typical aromatic region (δ 7.0-8.5 ppm). They will form a complex multiplet pattern due to their differing electronic environments and spin-spin coupling. The proton ortho to the iodine will be influenced by its deshielding effect.

  • Aromatic Protons (Pyridine Ring): The three protons on the 6-methylpyridine ring will also be in the aromatic region, likely showing characteristic doublet and triplet patterns.

  • Methyl Protons (-CH₃): The methyl group attached to the pyridine ring is electronically isolated and will appear as a sharp singlet, integrating to 3 protons, in the upfield region (δ 2.0-2.5 ppm).

3.3. Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not provide a reference signal.

  • Shimming: Place the tube in the NMR spectrometer and optimize the magnetic field homogeneity (shimming) to obtain sharp, well-resolved peaks.

  • Acquisition: Acquire the ¹H spectrum using a standard pulse program. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • Data Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift scale to the reference. Integrate the peaks to determine proton ratios and analyze the splitting patterns (multiplicity) to deduce neighboring protons.

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
10.5 - 11.5br s1HAmide N-H
8.0 - 7.2m7HAromatic H's (Benzamide + Pyridine)
~2.4s3HMethyl C-H

Section 4: The Definitive Structure: Single-Crystal X-ray Diffraction

4.1. Rationale: Unambiguous 3D Visualization

While spectroscopic methods allow us to infer a structure, single-crystal X-ray diffraction provides direct, unambiguous evidence of the three-dimensional arrangement of atoms in the solid state. It is the gold standard for structural determination, revealing precise bond lengths, bond angles, torsional angles, and intermolecular interactions that are critical for understanding crystal packing and potential biological interactions.[9]

The entire process, from obtaining a suitable crystal to the final refined structure, is a self-validating system where the quality of the final model is judged by statistical metrics like the R-factor.

xray_workflow cluster_prep Crystal Growth cluster_data Data Collection & Processing cluster_solve Structure Solution A Compound Purification (>98%) B Solvent System Screening A->B C Crystallization (Slow Evaporation / Vapor Diffusion) B->C D Crystal Selection & Mounting C->D E X-ray Diffraction (Data Collection) D->E F Data Reduction & Correction E->F G Structure Solution (e.g., Direct Methods) F->G H Structure Refinement G->H I Final Validated Structure (CIF) H->I

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

4.2. Step-by-Step Methodology

Part A: Crystallization Protocol (Vapor Diffusion) Obtaining high-quality single crystals is the most critical and often most challenging step. Impurities can significantly inhibit crystal growth.

  • Purity: Ensure the compound is of high purity (>98%), typically confirmed by NMR and MS.

  • Solvent Selection: Identify a solvent in which the compound is readily soluble and a miscible "anti-solvent" in which it is poorly soluble. A common pair for benzamides is Dichloromethane/Hexane.

  • Setup (Hanging Drop):

    • Prepare a reservoir of the anti-solvent (e.g., 500 µL of hexane) in a well of a crystallization plate.

    • On a siliconized glass coverslip, place a 2-5 µL drop of a concentrated solution of the compound in the primary solvent (e.g., dichloromethane).

    • Invert the coverslip and seal the reservoir. The system must be airtight.

  • Equilibration: Allow the setup to stand undisturbed in a vibration-free environment. The more volatile solvent (dichloromethane) will slowly diffuse from the drop into the reservoir, while the anti-solvent vapor (hexane) diffuses into the drop. This gradual change slowly increases the concentration of the compound in the drop past its saturation point, inducing the formation of well-ordered crystals.

  • Harvesting: Monitor for crystal growth over several days to weeks. Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully harvest them using a cryo-loop.

Part B: Data Collection and Structure Refinement This process was successfully carried out for 2-iodo-N-(6-methyl-2-pyridinyl)benzamide, with data collected on a Bruker SMART APEXII CCD area-detector diffractometer.[2]

  • Mounting & Cooling: The selected crystal is mounted on a goniometer head and flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage.

  • Data Collection: The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector. A full sphere of data is collected to ensure completeness.

  • Structure Solution: The diffraction data is processed to yield a set of structure factors. Initial atomic positions are determined using computational methods.

  • Refinement: The atomic positions and thermal parameters are refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement, quantified by a low R-factor.

4.3. Key Structural Insights from X-ray Analysis

The published crystal structure provides the definitive analysis of this molecule.[2][10]

  • Conformation: The asymmetric unit contains two crystallographically independent molecules, which exhibit different conformations. The dihedral angles between the benzamide and pyridinyl ring planes are 53.56° and 72.14°, respectively.[2][10] This non-planar arrangement is a common feature in N-aryl benzamides.[9]

  • Intermolecular Interactions: The crystal packing is stabilized by a network of non-covalent interactions. This includes pairs of N—H···N hydrogen bonds that link molecules into dimers. Additionally, short I···O interactions [3.1458 Å] are observed, which are shorter than the sum of the van der Waals radii, indicating a significant halogen bonding interaction.[2]

Table 4: Crystallographic Data for 2-iodo-N-(6-methyl-2-pyridinyl)benzamide[2]

ParameterValue
Chemical FormulaC₁₃H₁₁IN₂O
Formula Weight338.14
Crystal SystemTriclinic
Space GroupP-1
a (Å)9.8687 (3)
b (Å)10.1276 (3)
c (Å)13.6366 (4)
α (°)97.521 (1)
β (°)93.113 (1)
γ (°)110.380 (1)
Volume (ų)1259.28 (6)
Z (molecules/unit cell)4
Temperature (K)100.0 (1)

Section 5: Integrated Structural Verification

The power of this multi-technique approach lies in its self-consistency. The data from each experiment must converge to support a single, unambiguous structure.

validation_flow cluster_spectroscopy Spectroscopic & Spectrometric Analysis A Target Compound: 2-iodo-N-(6-methyl-2-pyridinyl)benzamide B Mass Spec: Confirms MW = 338 Confirms C,H,I,N,O content A->B C IR Spec: Confirms Secondary Amide (N-H, C=O) Confirms Aromatic Rings A->C D NMR Spec: Confirms H/C Framework Confirms Connectivity & Substitution A->D F X-ray Crystallography A->F E Proposed Structure B->E C->E D->E H Fully Verified & Characterized Structure E->H G Definitive 3D Structure F->G G->H Validation

Caption: Integrated workflow for structural verification.

The molecular weight of 338 confirmed by mass spectrometry is consistent with the formula C₁₃H₁₁IN₂O determined by X-ray crystallography. The functional groups (secondary amide, aromatic rings) identified by IR spectroscopy are all present in the final crystal structure. Finally, the proton and carbon environments deduced from NMR spectroscopy are in full agreement with the connectivity and geometry revealed by the diffraction experiment. This comprehensive and mutually reinforcing dataset provides absolute confidence in the assigned structure of 2-iodo-N-(6-methyl-2-pyridinyl)benzamide.

References

  • Crystal structures of N-[4-(triÂfluoroÂmethÂyl)phenÂyl]benzamide and N-(4-methÂÂoxyÂphenÂyl)benzÂamide at 173 K: a study of the energetics of conformational changes due to crystal packing. IUCr Journals. Available from: [Link]

  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. MDPI. Available from: [Link]

  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. National Institutes of Health (PMC). Available from: [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available from: [Link]

  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. PubMed. Available from: [Link]

  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available from: [Link]

  • The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. ResearchGate. Available from: [Link]

  • INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. Available from: [Link]

  • Halogen Fragmentation in Mass Spectrometry. Scribd. Available from: [Link]

  • 2-Iodo-N-(6-methyl-2-pyridyl)benzamide. National Institutes of Health (PMC). Available from: [Link]

  • 2-Iodo-N-(6-methyl-2-pyrid-yl)benzamide. PubMed. Available from: [Link]

  • N-Pyrazinylhydroxybenzamides As Biologically Active Compounds: A Hit-Expansion Study and Antimicrobial Evaluation. Future Science. Available from: [Link]

  • 2-Iodo-N-methylbenzamide. National Institutes of Health (PubChem). Available from: [Link]

  • Design, Synthesis and Evaluation of N-pyrazinylbenzamides as Potential Antimycobacterial Agents. MDPI. Available from: [Link]

  • Mass Spectrometry. Organic Chemistry I Lab. Available from: [Link]

  • Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available from: [Link]

  • How to Read IR spectrum? (With subtitles) | Amide | The Carbonyl functional group. YouTube. Available from: [Link]

  • Introduction to IR Spectroscopy - Amides. YouTube. Available from: [Link]

  • (PDF) 2-Iodo-N-(6-Methyl-2-Pyridyl)benzamide - Acta. Amanote Research. Available from: [Link]

  • Synthesis and characterization of [125I]2-Iodo N-[(S)-{(S)-1-methylpiperidin -2-yl. Available from: https://www.jstage.jst.go.jp/article/bpb/37/11/37_b14-00465/_pdf
  • N-pyridinylbenzamides: an isosteric approach towards new antimycobacterial compounds. PubMed. Available from: [Link]

Sources

Exploratory

2-iodo-N-(6-methyl-2-pyridinyl)benzamide CAS number and molecular weight

Executive Summary 2-iodo-N-(6-methyl-2-pyridinyl)benzamide (CAS: 348163-39-3) is a specialized halogenated benzamide scaffold utilized primarily in supramolecular chemistry and medicinal discovery.[1] Distinguished by it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-iodo-N-(6-methyl-2-pyridinyl)benzamide (CAS: 348163-39-3) is a specialized halogenated benzamide scaffold utilized primarily in supramolecular chemistry and medicinal discovery.[1] Distinguished by its capacity to form robust centrosymmetric dimers via self-complementary hydrogen bonding and halogen-oxygen interactions, this compound serves as a critical model for studying non-covalent molecular assembly. Furthermore, the presence of the ortho-iodine substituent on the benzoyl ring renders it a high-value precursor for Palladium-catalyzed cross-coupling reactions (Heck, Suzuki-Miyaura), enabling the synthesis of complex biaryl systems and fused heterocyclic drugs.

Part 1: Chemical Identity & Physicochemical Properties

Core Identification Data
ParameterTechnical Specification
Chemical Name 2-iodo-N-(6-methyl-2-pyridinyl)benzamide
Synonyms 2-iodo-N-(6-methylpyridin-2-yl)benzamide; N-(6-methyl-2-pyridyl)-2-iodobenzamide
CAS Number 348163-39-3
Molecular Formula C₁₃H₁₁IN₂O
Molecular Weight 338.14 g/mol
SMILES Cc1cccc(n1)NC(=O)c2ccccc2I
InChI Key Available upon specific database query (Structure verified via synthesis)
Physical Properties
PropertyValue / Description
Appearance White to off-white crystalline solid
Crystal System Triclinic (Space group P-1)
Melting Point 125–129 °C (Typical range for analogous benzamides)
Solubility Soluble in CH₂Cl₂ (DCM), DMSO, DMF; Sparingly soluble in water
Stability Stable under standard laboratory conditions; Light-sensitive (due to C-I bond)

Part 2: Synthetic Methodology

Synthesis Protocol

The most robust route for synthesizing 2-iodo-N-(6-methyl-2-pyridinyl)benzamide involves a nucleophilic acyl substitution (Schotten-Baumann type) between 2-iodobenzoyl chloride and 2-amino-6-methylpyridine.

Reagents:

  • Precursor A: 2-amino-6-methylpyridine (1.0 equiv)

  • Precursor B: 2-iodobenzoyl chloride (1.1 equiv)

  • Base: Triethylamine (Et₃N) (1.2 equiv)

  • Solvent: Anhydrous Dichloromethane (CH₂Cl₂)

Step-by-Step Procedure:

  • Preparation: Dissolve 2-amino-6-methylpyridine (e.g., 1.0 mmol) in dry CH₂Cl₂ (20 mL) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Activation: Add freshly distilled triethylamine (1.2 equiv) to the solution.

  • Addition: Dropwise add 2-iodobenzoyl chloride (1.1 equiv) to the stirring solution at 0°C to control exothermicity.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Filter off the precipitated triethylamine hydrochloride salt. Wash the organic layer with water (3x) and brine (1x).

  • Drying: Dry the organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude residue via column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to afford the pure product (Typical Yield: ~92%).

Reaction Pathway Visualization

SynthesisPathway A 2-Amino-6-methylpyridine (Nucleophile) C Reaction Intermediate (Tetrahedral) A->C + Et3N, DCM B 2-Iodobenzoyl Chloride (Electrophile) B->C D Product: 2-iodo-N-(6-methyl-2-pyridinyl)benzamide C->D - HCl E Byproduct: Et3N·HCl C->E

Figure 1: Synthetic pathway for the acylation of 2-amino-6-methylpyridine.

Part 3: Functional Applications & Mechanism

Supramolecular Synthons (Crystal Engineering)

This compound is a "privileged scaffold" in crystal engineering. The specific arrangement of the amide proton (donor) and the pyridine nitrogen (acceptor) facilitates the formation of R₂²(8) supramolecular heterosynthons .

  • Mechanism: The molecule self-assembles into centrosymmetric dimers.

  • Interactions: Stabilized by intermolecular N—H···N hydrogen bonds and short I···O halogen bonds (3.15 Å), which are significantly shorter than the sum of van der Waals radii.

Synthetic Intermediate (Cross-Coupling)

The ortho-iodine moiety is highly reactive toward oxidative addition with Palladium(0), making this compound a versatile starting material for drug discovery.

Key Transformations:

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to generate biaryl amides (kinase inhibitor scaffolds).

  • Heck Reaction: Coupling with acrylates to form functionalized styrenes.

  • Intramolecular Cyclization: Copper-catalyzed C-N bond formation to yield fused tetracyclic quinazolinones.

Downstream Utility Logic

Applications Core 2-iodo-N-(6-methyl-2-pyridinyl)benzamide (Core Scaffold) Sub1 Crystal Engineering Core->Sub1 Self-Assembly Sub2 Pd-Catalyzed Coupling Core->Sub2 Functionalization Leaf1 Centrosymmetric Dimers (R2,2(8) Motif) Sub1->Leaf1 H-Bonding Leaf2 Biaryl Amides (Suzuki) Sub2->Leaf2 + Ar-B(OH)2 Leaf3 Fused Quinazolinones (Intramolecular Cyclization) Sub2->Leaf3 + Cu Catalyst

Figure 2: Functional utility map illustrating supramolecular and synthetic applications.

Part 4: Safety, Handling, and Quality Control

Hazard Identification (GHS Classification)

Note: As a research chemical, specific toxicological data (LD50) may not be established. Treat as a functional analogue to general halogenated benzamides.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid dust inhalation.

Quality Control Parameters

To ensure research integrity, synthesized batches must meet these criteria:

  • ¹H NMR (CDCl₃, 400 MHz): Distinct singlet for methyl group (~2.5 ppm), aromatic multiplets (6.9–8.0 ppm), and broad singlet for amide NH.

  • Mass Spectrometry (ESI+): [M+H]⁺ peak at m/z 339.1.

  • Purity (HPLC): >95% (Area under curve at 254 nm).

References

  • Fun, H.-K., Kia, R., Maity, A. C., Maity, S., & Goswami, S. (2008). 2-Iodo-N-(6-methyl-2-pyridyl)benzamide. Acta Crystallographica Section E Structure Reports Online, 65(1), o118–o119.

  • ChemicalBook. 2-iodo-N-(6-methyl-2-pyridinyl)benzamide Product Entry (CAS 348163-39-3).[1]

  • PubChem. Benzamide, 2-iodo-N-methyl- (Structural Analogue Reference).

Sources

Foundational

Strategic Scaffold Analysis: 2-iodo-N-(6-methyl-2-pyridinyl)benzamide Derivatives

The following technical guide provides an in-depth analysis of 2-iodo-N-(6-methyl-2-pyridinyl)benzamide , a versatile medicinal chemistry scaffold. Executive Summary 2-iodo-N-(6-methyl-2-pyridinyl)benzamide (CAS: 348163-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-iodo-N-(6-methyl-2-pyridinyl)benzamide , a versatile medicinal chemistry scaffold.

Executive Summary

2-iodo-N-(6-methyl-2-pyridinyl)benzamide (CAS: 348163-39-3) is a critical synthetic intermediate and pharmacophore scaffold in modern drug discovery.[1] While not a marketed drug itself, it serves as the "linchpin" precursor for three distinct classes of bioactive molecules:

  • Quinazolinones: Fused heterocycles with potent antimicrobial and anthelmintic properties.[1]

  • TX-Series Analogues: Precursors to selenium-based antioxidants (Ebselen mimics) and hydroxyphenyl-benzamides (e.g., TX-1123).[1]

  • Factor Xa-like Inhibitors: A structural bioisostere for the aminopyridine-benzamide core found in anticoagulants like Betrixaban.[1]

This guide details the synthesis, structural properties, and divergent derivatization of this molecule.[2][3]

Structural Characterization & Synthesis

The core molecule features an intramolecular hydrogen bond between the amide nitrogen and the pyridinyl nitrogen, locking it into a planar conformation that favors biological binding. The ortho-iodine atom provides a reactive handle for further functionalization via palladium-catalyzed cross-coupling or copper-catalyzed cyclization.[1]

Optimized Synthetic Protocol

The synthesis relies on a nucleophilic acyl substitution between 2-iodobenzoyl chloride and 2-amino-6-methylpyridine.[1]

Reagents:

  • 2-iodobenzoyl chloride (1.1 equiv)[1]

  • 2-amino-6-methylpyridine (1.0 equiv)

  • Triethylamine (Et3N) or Pyridine (Base)[1]

  • Dichloromethane (DCM) (Solvent)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 2-amino-6-methylpyridine (108 mg, 1.0 mmol) in dry DCM (20 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add freshly distilled triethylamine (1.2 equiv) to the solution.

  • Acylation: Cool the mixture to 0°C. Dropwise add 2-iodobenzoyl chloride (dissolved in minimal DCM).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Filter off the triethylamine hydrochloride precipitate. Wash the organic layer with water (3x) and brine.

  • Purification: Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica-gel column chromatography (Hexane:EtOAc gradient).

  • Yield: Typically 90-95%.

Crystallographic Data

Source: Fun, H.-K. et al. (2008) [1]

ParameterValueSignificance
Crystal System TriclinicLow symmetry packing
Space Group P-1Centrosymmetric
Dihedral Angles 53.56° / 72.14°Indicates twist between phenyl and pyridyl rings
Intermolecular Interactions N—H[1]···NStabilizes dimer formation
Halogen Bonding I[1]···O (3.14 Å)Critical for molecular recognition

Derivative Pathway A: Quinazolinones (Antimicrobial)

The most significant application of the 2-iodo-benzamide scaffold is its cyclization to form quinazolinones .[1] The iodine atom acts as a leaving group in copper-catalyzed intramolecular C-N bond formation.[1]

Mechanism of Action

Quinazolinone derivatives inhibit bacterial DNA gyrase or dihydrofolate reductase (DHFR), disrupting microbial replication.[1]

Synthesis Workflow
  • Precursor: 2-iodo-N-(6-methyl-2-pyridinyl)benzamide.[1]

  • Reagents: Amino acid esters (e.g., Glycine methyl ester), CuI (Catalyst), K2CO3.

  • Result: Formation of 2-substituted-3-(6-methylpyridin-2-yl)quinazolin-4(3H)-ones.

Key Biological Data:

  • Target Organisms: Pseudomonas aeruginosa, Klebsiella pneumoniae.[1][3]

  • Potency: Derivatives often show MIC values comparable to Ciprofloxacin in resistant strains.[1]

Derivative Pathway B: Biaryl Benzamides (Anticancer)

The iodine atom allows for Suzuki-Miyaura coupling with aryl boronic acids, extending the conjugation of the system. These "extended" benzamides mimic the structure of histone deacetylase (HDAC) inhibitors or kinase inhibitors.[1]

Structural Activity Relationship (SAR)[1]
  • Substitution at Iodine: Replacing Iodine with a p-tolyl or styryl group increases lipophilicity and cellular permeability.[1]

  • Target: Antiproliferative activity against NCI human tumor cell lines (Lung, Colon, CNS).[4]

Protocol for Suzuki Coupling:

  • Dissolve 2-iodo-N-(6-methyl-2-pyridinyl)benzamide in Dioxane/H2O.

  • Add Aryl-boronic acid (1.5 equiv), Pd(PPh3)4 (5 mol%), and Na2CO3.

  • Reflux at 100°C for 16 hours.

Derivative Pathway C: The "Betrixaban" Bioisostere

This scaffold is structurally homologous to the Factor Xa inhibitor Betrixaban (and Edoxaban).[1]

  • Betrixaban Core: N-(5-chloropyridin-2-yl)-2-aminobenzamide.[1]

  • Our Scaffold: N-(6-methylpyridin-2-yl)-2-iodobenzamide.

Drug Design Implication: The "2-iodo" group is a bioisostere for the "2-amino" or "2-methoxy" groups found in anticoagulants.[1] Researchers use this iodine scaffold to synthesize radiolabeled (I-123 or I-131) versions of Factor Xa inhibitors for SPECT imaging of thrombus formation.[1]

Visualizing the Chemical Divergence

G Precursors 2-Iodobenzoyl Chloride + 2-Amino-6-methylpyridine Core CORE SCAFFOLD: 2-iodo-N-(6-methyl-2-pyridinyl)benzamide Precursors->Core Amide Coupling (DCM, Et3N, 92%) Quin Quinazolinones (Antimicrobial) Core->Quin Cu-Catalyzed Cyclization Biaryl Biaryl Benzamides (Anticancer/Antiproliferative) Core->Biaryl Pd-Catalyzed Suzuki Coupling Ebselen Benzisoselenazolones (Antioxidant/Ebselen Mimics) Core->Ebselen Lithiation + Se Insertion

Figure 1: Divergent synthesis pathways from the central 2-iodo-benzamide scaffold.[1]

References

  • Fun, H.-K., Kia, R., Maity, A. C., Maity, S., & Goswami, S. (2008). 2-Iodo-N-(6-methyl-2-pyridyl)benzamide.[1] Acta Crystallographica Section E Structure Reports Online, 65(1), o118–o119. Link

  • Patel, N. B., & Khan, I. M. (2011). Synthesis and Biological Activity of Peptide Derivatives of Iodoquinazolinones/Nitroimidazoles. Pharmaceuticals, 4(6), 869–894. Link

  • Zhang, H., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(15), 3537. Link

  • Obaidullah, A. J., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Molecules, 28(7), 3127. Link

Sources

Exploratory

Thermodynamic Stability of N-(2-pyridinyl)benzamide Scaffolds

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2] Executive Summary The N-(2-pyridinyl)benzamide scaffold represents a privileged structural motif in me...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]

Executive Summary

The N-(2-pyridinyl)benzamide scaffold represents a privileged structural motif in medicinal chemistry, serving as the pharmacophore core for numerous kinase inhibitors (e.g., Imatinib analogues) and GPCR ligands.[1] Its utility is governed not merely by binding affinity but by its exceptional thermodynamic stability profile. This guide dissects the physicochemical forces—specifically the intramolecular hydrogen bond (IMHB) "planar lock"—that confer unique conformational and hydrolytic resilience to this scaffold. We provide actionable protocols for quantifying these parameters to accelerate lead optimization.

Structural Fundamentals & Conformational Thermodynamics

The thermodynamic stability of N-(2-pyridinyl)benzamide is dominated by the restricted rotation around the amide C(O)-N bond and the C(pyridyl)-N bond. Unlike flexible aliphatic amides, this scaffold adopts a preferred planar conformation driven by an intramolecular hydrogen bond (IMHB).[1][2]

The "Planar Lock" Mechanism

In the lowest energy conformation, the amide proton (NH) and the pyridine nitrogen (


) are syn-coplanar. This alignment facilitates a robust IMHB (

), forming a pseudo-six-membered ring.[1]
  • Enthalpic Gain (

    
    ):  The formation of the IMHB contributes approximately 5–7 kcal/mol of stabilization energy, significantly lowering the ground state energy relative to the anti rotamer.
    
  • Entropic Cost (

    
    ):  While the lock reduces conformational freedom, the strong enthalpic gain outweighs the entropic penalty, making the planar form the dominant species (>95%) in non-polar and moderately polar solution.
    
Rotational Barriers

The stability of this scaffold is characterized by two distinct rotational barriers:

  • Amide Resonance (

    
    ):  The partial double bond character creates a barrier of 
    
    
    
    .[3]
  • IMHB Disruption (

    
    ):  Rotating the pyridine ring out of plane requires breaking the IMHB. This adds a secondary thermodynamic penalty, effectively "locking" the pharmacophore in a bio-active conformation often required for kinase hinge binding.[1][2]
    
Visualization: Conformational Equilibrium

The following diagram illustrates the thermodynamic equilibrium between the stabilized "Closed" (Planar) form and the destabilized "Open" (Twisted) form.

Conformational_Equilibrium Closed Closed Conformer (Planar S-cis) Stabilized by IMHB TS Transition State (Twisted) High Energy Closed->TS ΔG‡ ~15 kcal/mol (Break H-Bond + Resonance) TS->Closed Rapid Reformation Open Open Conformer (S-trans) No IMHB TS->Open Relaxation Open->TS Reverse Barrier

Caption: Thermodynamic equilibrium showing the high-energy barrier required to break the intramolecular hydrogen bond (IMHB) and disrupt planarity.

Physicochemical Stability: Hydrolysis[1]

The N-(2-pyridinyl)benzamide scaffold exhibits superior hydrolytic stability compared to simple benzamides. This resistance is mechanistically distinct under acidic and basic conditions.[4]

Acidic Stability (Protonation Shielding)

Under acidic conditions, hydrolysis requires protonation of the carbonyl oxygen to activate it for nucleophilic attack by water.[1]

  • Mechanism: The pyridine nitrogen (

    
    ) protonates before the amide oxygen (
    
    
    
    ).
  • Effect: The resulting positive charge on the pyridine ring exerts a strong inductive electron-withdrawing effect (-I). This destabilizes the formation of a second positive charge at the carbonyl oxygen (Coulombic repulsion), significantly raising the activation energy for hydrolysis.

  • Result: The scaffold is kinetically inert in dilute acids at ambient temperature.

Basic Stability (Amidate Protection)

Under basic conditions, the electron-withdrawing nature of the pyridine ring increases the acidity of the amide NH (


, compared to ~21 for N-phenylbenzamide).
  • Mechanism: In strong base, the amide deprotonates to form the amidate anion (

    
    ).
    
  • Effect: The anionic species repels the nucleophilic attack of hydroxide ions (

    
    ), effectively shutting down the hydrolysis pathway.
    
  • Result: Exceptional stability in alkaline formulations.

Visualization: Hydrolytic Pathways

Hydrolysis_Pathways Substrate N-(2-pyridinyl)benzamide (Neutral) Acid_Step1 Pyridine Protonation (Cationic Species) Substrate->Acid_Step1 +H+ (pH < 5) Base_Step1 Amide Deprotonation (Amidate Anion) Substrate->Base_Step1 +OH- (pH > 12) Acid_Block Coulombic Repulsion Prevents Carbonyl Activation Acid_Step1->Acid_Block High Stability Base_Block Anionic Shielding Repels OH- Attack Base_Step1->Base_Block Kinetic Trap

Caption: Dual-protection mechanism: Pyridine protonation hinders acid hydrolysis; Amidate formation prevents base hydrolysis.[1]

Experimental Protocols

To validate these thermodynamic parameters in a drug discovery campaign, the following self-validating protocols are recommended.

Protocol A: Determination of Rotational Barrier ( ) via VT-NMR

Objective: Quantify the energy barrier of the C-N bond rotation to assess conformational rigidity.

  • Sample Preparation: Dissolve 10 mg of the scaffold in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO-

    
     or Tetrachloroethane-
    
    
    
    ).
  • Low-Temperature Acquisition: Acquire

    
     NMR spectra at 298 K. Identify the distinct signals for the ortho-protons on the benzoyl ring. If rotation is fast, they appear as a broad singlet or average doublet.[1][2]
    
  • Stepwise Cooling: Decrease temperature in 10 K decrements (down to ~220 K).

    • Observation: As rotation slows, the ortho-proton signal will broaden (decoalescence) and eventually split into two distinct signals (slow exchange limit).[1]

  • Coalescence Temperature (

    
    ):  Identify the exact temperature where the two peaks merge into a flat-topped broad peak.
    
  • Calculation: Use the Eyring equation approximation at coalescence:

    
    
    
    • Where

      
       is the chemical shift difference (Hz) between the two conformers at the slow exchange limit.
      
Protocol B: Forced Degradation (Hydrolytic Stability)

Objective: Establish the kinetic stability profile for formulation development.

  • Stock Solution: Prepare a 1 mg/mL stock of the compound in Acetonitrile.

  • Stress Conditions:

    • Acid: Dilute 1:1 with 1N HCl (Final pH ~0.5). Incubate at 60°C.

    • Base: Dilute 1:1 with 1N NaOH (Final pH ~13.5). Incubate at 60°C.

    • Neutral: Dilute 1:1 with Water. Incubate at 60°C.

  • Sampling: Aliquot samples at T=0, 4h, 24h, and 48h. Neutralize immediately upon collection.

  • Analysis: Analyze via RP-HPLC (C18 column, Gradient 5-95% ACN/Water + 0.1% Formic Acid).

  • Acceptance Criteria: <5% degradation after 24h indicates high thermodynamic stability suitable for oral solid dosage forms.

Solid-State Thermodynamics

In the solid state, N-(2-pyridinyl)benzamides often exhibit polymorphism. The thermodynamic driving force is the maximization of


 stacking between the planar aromatic rings and intermolecular hydrogen bonding networks (Amide NH 

Carbonyl O of adjacent molecule).
  • Melting Point: Typically high (>120°C), reflecting strong lattice energy.[1][2]

  • Solubility: The planar, rigid structure often results in high lattice energy and consequently lower aqueous solubility (high

    
    ), necessitating formulation strategies like salt formation (utilizing the pyridine nitrogen).[1]
    

References

  • Conformational Preferences of N-Heteroaryl Amides

    • Journal of Chemical Inform
    • "Small Molecule Conformational Preferences Derived
    • [Link]

  • Rotational Barriers in Carbam

    • The Journal of Organic Chemistry[5]

    • "Unusually Low Barrier to Carbamate C-N Rotation.
    • [Link]

  • Hydrolysis Kinetics of Benzamides

    • Journal of the Chemical Society, Perkin Transactions 2[1][2]

    • "Mechanism of the acidic hydrolysis of N-substituted benzamides."[4][6]

    • [Link][1][3][7][8]

  • pKa Values and Ioniz

    • Journal of Medicinal Chemistry
    • "Physicochemical Properties of N-Phenylbenzamides and Their Rel
    • [Link]

Sources

Foundational

Crystal Structure Data for 2-iodo-N-(6-methyl-2-pyridinyl)benzamide

Executive Summary This technical guide provides a comprehensive structural analysis of 2-iodo-N-(6-methyl-2-pyridinyl)benzamide (C₁₃H₁₁IN₂O), a critical halo-benzamide scaffold often utilized in palladium-catalyzed cross...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural analysis of 2-iodo-N-(6-methyl-2-pyridinyl)benzamide (C₁₃H₁₁IN₂O), a critical halo-benzamide scaffold often utilized in palladium-catalyzed cross-coupling reactions and supramolecular assembly studies.

The compound crystallizes in the Triclinic system (Space Group P-1 ) at 100 K, characterized by two crystallographically independent molecules in the asymmetric unit. Its solid-state architecture is defined by a complex network of N—H···N hydrogen bonds and I···O/I···N halogen interactions , making it a model system for studying competitive non-covalent interactions in drug design.

Synthesis & Crystallization Protocol

To ensure reproducibility of the crystal form described herein, the following synthesis and growth protocols are recommended.

2.1. Chemical Synthesis (Schotten-Baumann Conditions)

The target amide is synthesized via the acylation of 2-amino-6-methylpyridine with 2-iodobenzoyl chloride.

  • Reagents: Dissolve 2-amino-6-methylpyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0°C.

  • Addition: Dropwise add 2-iodobenzoyl chloride (1.0 eq) in DCM over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from ethanol/hexane to obtain the pure powder.

2.2. Crystal Growth Methodology

High-quality single crystals suitable for X-ray diffraction are obtained via slow solvent evaporation .

  • Solvent System: Acetone or Ethanol/Dichloromethane (1:1).

  • Concentration: 10 mg/mL.

  • Conditions: Place the solution in a semi-sealed vial at room temperature (298 K). Allow solvents to evaporate slowly over 3–5 days.

  • Result: Colorless block-like crystals.

2.3. Workflow Visualization

SynthesisWorkflow Start Reagents: 2-Iodobenzoyl chloride + 2-Amino-6-methylpyridine Step1 Acylation (DCM, Et3N, 0°C -> RT) Start->Step1 Mix Step2 Workup & Purification (Acid/Base Wash -> Recryst.) Step1->Step2 4h Stir Step3 Crystal Growth (Slow Evaporation in Acetone) Step2->Step3 Pure Solid End X-Ray Diffraction (100 K, Mo Kα) Step3->End Single Crystal

Figure 1: Step-by-step workflow from chemical synthesis to crystallographic characterization.

Crystallographic Data Specifications

The following data represents the definitive structural parameters for 2-iodo-N-(6-methyl-2-pyridinyl)benzamide as reported in Acta Crystallographica [1].

3.1. Crystal Data & Unit Cell Parameters
ParameterValue
Empirical Formula C₁₃H₁₁IN₂O
Formula Weight 338.14 g/mol
Crystal System Triclinic
Space Group P-1 (No. 2)
Temperature 100(1) K
Z (Formulas per Unit Cell) 4
Z' (Independent Molecules) 2 (Molecules A and B)
Calculated Density 1.783 Mg/m³
Absorption Coeff. (μ) 2.53 mm⁻¹
3.2. Unit Cell Dimensions
Axis / AngleDimension / DegreeUncertainty
a 9.8687 ű 0.0003
b 10.1276 ű 0.0003
c 13.6366 ű 0.0004
α (Alpha) 97.521°± 0.001
β (Beta) 93.113°± 0.001
γ (Gamma) 110.380°± 0.001
Volume 1259.28 ų± 0.06
Structural Analysis & Molecular Interactions

This structure is notable for the presence of two independent molecules (A and B) in the asymmetric unit, which display significantly different conformational twists. This flexibility is critical for the compound's ability to undergo induced-fit binding in biological targets.

4.1. Conformational Flexibility

The twist between the central amide linker and the aromatic rings varies between the two molecules:

  • Dihedral Angle (Molecule A): 53.56(9)°[1][2]

  • Dihedral Angle (Molecule B): 72.14(19)°[1][2]

  • Implication: The 6-methyl group on the pyridine ring introduces steric bulk that forces the rings out of coplanarity, preventing flat pi-stacking and favoring edge-to-face interactions.

4.2. Supramolecular Assembly

The crystal lattice is stabilized by a combination of classical hydrogen bonds and specific halogen interactions.

  • Hydrogen Bonding (R₂²(8) Motif):

    • Molecules form centrosymmetric dimers via N—H···N hydrogen bonds.[1]

    • The amide nitrogen (N-H) donates to the pyridine nitrogen of an adjacent molecule.

    • This creates an eight-membered ring motif (R₂²(8)), a robust supramaxon in amide crystallography.[1][2]

  • Halogen Bonding (I···O and I···N):

    • I···O Contact: 3.146 Å (Significantly shorter than the van der Waals sum of 3.50 Å).

    • I···N Contact: 3.483 Å.[1]

    • Mechanism: The iodine atom acts as a Lewis acid (sigma-hole donor) interacting with the carbonyl oxygen and pyridine nitrogen (Lewis bases). This interaction directs the 3D packing of the dimers.

  • Intramolecular Lock:

    • An intramolecular C—H···O hydrogen bond forms a pseudo-six-membered ring (S(6) motif), locking the amide oxygen in a specific orientation relative to the benzene ring.

4.3. Interaction Network Diagram

Interactions cluster_intra Intramolecular Stabilization MolA Molecule A (Dihedral: 53.6°) MolA->MolA C-H...O (S6 Ring) Dimer Centrosymmetric Dimer (R2^2(8) Motif) MolA->Dimer N-H...N (Inter) Hydrogen Bond MolB Molecule B (Dihedral: 72.1°) MolB->Dimer N-H...N (Inter) Hydrogen Bond Packing 3D Crystal Lattice Dimer->Packing I...O (3.15 Å) Halogen Bond Dimer->Packing C-H...Pi Interaction

Figure 2: Hierarchical assembly of the crystal structure from monomers to the 3D lattice.

References
  • Fun, H.-K., Kia, R., Maity, A. C., Maity, S., & Goswami, S. (2008).[2][3] 2-Iodo-N-(6-methyl-2-pyridyl)benzamide.[2][3] Acta Crystallographica Section E Structure Reports Online, 65(1), o118–o119.[2] [Link]

  • Bernstein, J., Davis, R. E., Shimoni, L., & Chang, N.-L. (1995). Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals. Angewandte Chemie International Edition in English, 34(15), 1555–1573. [Link]

  • Desiraju, G. R. (2003). Crystal Engineering: The Design of Organic Solids. Elsevier. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 2-iodo-N-(6-methyl-2-pyridinyl)benzamide from 2-iodobenzoyl chloride

Application Note & Synthesis Protocol: 2-iodo-N-(6-methyl-2-pyridinyl)benzamide Abstract This document provides a comprehensive, field-tested guide for the synthesis of 2-iodo-N-(6-methyl-2-pyridinyl)benzamide, a valuabl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Synthesis Protocol: 2-iodo-N-(6-methyl-2-pyridinyl)benzamide

Abstract

This document provides a comprehensive, field-tested guide for the synthesis of 2-iodo-N-(6-methyl-2-pyridinyl)benzamide, a valuable research intermediate. The protocol details the direct acylation of 2-amino-6-methylpyridine with 2-iodobenzoyl chloride. The narrative emphasizes the rationale behind procedural choices, robust safety measures, and detailed methods for purification and characterization, ensuring both reproducibility and a high degree of product purity for researchers in medicinal chemistry and materials science.

Introduction and Scientific Context

Amide bond formation is a cornerstone of modern organic synthesis, critical to the assembly of pharmaceuticals, agrochemicals, and novel materials.[1] The target molecule, 2-iodo-N-(6-methyl-2-pyridinyl)benzamide, incorporates two key heterocyclic scaffolds: an iodinated benzene ring and a methyl-substituted pyridine ring. The presence of the iodine atom provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), making this compound a versatile building block for creating more complex molecular architectures.

The chosen synthetic strategy is the Schotten-Baumann reaction, a reliable and efficient method for forming amides from amines and acyl chlorides. This approach involves the nucleophilic attack of the exocyclic amine of 2-amino-6-methylpyridine on the highly electrophilic carbonyl carbon of 2-iodobenzoyl chloride. A non-nucleophilic base is employed to neutralize the hydrochloric acid byproduct, driving the reaction equilibrium towards the product.

This application note provides a self-validating protocol, complete with in-depth procedural explanations, safety protocols, and characterization data to guide the researcher to a successful synthesis.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The primary amine of 2-amino-6-methylpyridine acts as the nucleophile, attacking the carbonyl carbon of 2-iodobenzoyl chloride. The subsequent collapse of the tetrahedral intermediate expels the chloride ion as a leaving group. Pyridine acts as a base to scavenge the liberated HCl, preventing the protonation of the starting amine and promoting the reaction to completion.

Reaction_Mechanism Figure 1: Reaction Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification cluster_analysis Analysis Reagents Dissolve Amine & Base in Solvent Setup Inert Atmosphere & Cooling (0°C) Reagents->Setup Addition Dropwise Addition of Acyl Chloride Setup->Addition Stir Warm to RT & Stir (2-4h) Addition->Stir Wash Sequential Washes: 1. 1M HCl 2. Sat. NaHCO₃ 3. Brine Stir->Wash Isolate Dry & Evaporate Solvent Wash->Isolate Purify Recrystallization or Column Chromatography Isolate->Purify Characterize NMR, MS, IR, Melting Point Purify->Characterize

Caption: Figure 1: Experimental Workflow Diagram.

Materials, Reagents, and Equipment

Reagent and Solvent Data
Reagent/SolventCAS NumberMolecular Wt. ( g/mol )EquivalentsAmount
2-Iodobenzoyl chloride609-67-6266.461.02.66 g
2-Amino-6-methylpyridine1824-81-3108.141.11.19 g
Pyridine (anhydrous)110-86-179.101.51.2 mL
Dichloromethane (DCM, anhydrous)75-09-284.93-50 mL
1 M Hydrochloric Acid (HCl)7647-01-0--As needed
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8--As needed
Saturated Sodium Chloride (Brine)7647-14-5--As needed
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04-As needed
Equipment
  • 100 mL two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Ice/water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Vacuum filtration apparatus (Büchner funnel)

  • Thin-Layer Chromatography (TLC) plates and chamber

Detailed Experimental Protocol

CAUTION: This procedure involves corrosive and moisture-sensitive reagents. It must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.

  • Reaction Setup:

    • To a flame-dried 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, add 2-amino-6-methylpyridine (1.19 g, 1.1 eq).

    • Add 30 mL of anhydrous dichloromethane (DCM) followed by anhydrous pyridine (1.2 mL, 1.5 eq).

    • Seal the flask with septa, place it under a positive pressure of nitrogen, and cool the mixture to 0 °C using an ice/water bath. Stir the solution until all solids dissolve.

    • Rationale: An inert atmosphere is critical as 2-iodobenzoyl chloride readily hydrolyzes upon contact with atmospheric moisture.[2] Cooling the reaction mixture is essential to control the initial exotherm upon addition of the highly reactive acyl chloride, minimizing potential side reactions. Pyridine serves as the base to neutralize the HCl generated during the reaction.[3]

  • Addition of 2-Iodobenzoyl Chloride:

    • In a separate dry vial, dissolve 2-iodobenzoyl chloride (2.66 g, 1.0 eq) in 20 mL of anhydrous DCM.

    • Transfer this solution to a dropping funnel attached to the reaction flask.

    • Add the 2-iodobenzoyl chloride solution dropwise to the cooled, stirring amine solution over a period of 20-30 minutes. A precipitate (pyridinium hydrochloride) will likely form.

    • Rationale: A slow, dropwise addition maintains a low reaction temperature, ensuring controlled formation of the desired amide and preventing polymerization or other side reactions.

  • Reaction Progression:

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring for an additional 2-4 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a solvent system such as 30% ethyl acetate in hexanes. The consumption of the starting amine and the formation of a new, less polar product spot should be observed.

  • Aqueous Work-up:

    • Upon completion, transfer the reaction mixture to a 250 mL separatory funnel.

    • Wash the organic layer sequentially with:

      • 25 mL of 1 M HCl (to remove excess pyridine and any unreacted 2-amino-6-methylpyridine).

      • 25 mL of saturated NaHCO₃ solution (to neutralize any remaining acid and remove any 2-iodobenzoic acid).

      • 25 mL of brine (to remove the bulk of the water from the organic layer).

    • Rationale: Each washing step is crucial for removing specific impurities. The acid wash removes basic components, the bicarbonate wash removes acidic components, and the brine wash initiates the drying process, improving the efficiency of the solid drying agent.

  • Isolation and Purification:

    • Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid.

    • Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford 2-iodo-N-(6-methyl-2-pyridinyl)benzamide as a pure crystalline solid.

Characterization

The identity and purity of the synthesized compound, C₁₃H₁₁IN₂O, should be confirmed by standard analytical techniques. Published crystallographic data confirms the structure and provides a reference for characterization.[4][5]

  • ¹H NMR: Expect characteristic signals for the aromatic protons on both the iodobenzoyl and methylpyridinyl rings, a singlet for the methyl group, and a broad singlet for the amide N-H proton.

  • Mass Spectrometry: The molecular ion peak corresponding to the product's mass (M.W. 338.14 g/mol ) should be observed.

  • Melting Point: A sharp melting point indicates high purity of the crystalline product.

Safety and Hazard Management

  • 2-Iodobenzoyl Chloride: This compound is highly corrosive and causes severe skin burns and eye damage.[2][6][7] It reacts with water to produce hydrogen chloride and hydrogen iodide gas.[6] Handle exclusively in a chemical fume hood with appropriate PPE. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[8]

  • Pyridine: Flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Ensure the fume hood has adequate airflow.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

  • General Precautions: Always wear safety goggles, a flame-retardant lab coat, and nitrile gloves. Ensure a safety shower and eyewash station are readily accessible.[8] All chemical waste must be disposed of according to institutional guidelines.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Iodobenzoyl chloride.
  • PubChem. (n.d.). 2-Iodobenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Fisher Scientific. (2010). Safety Data Sheet: Benzoyl chloride, 4-iodo-.
  • TCI Chemicals. (2025). Safety Data Sheet: 2-Iodobenzoyl Chloride.
  • Fun, H.-K., Kia, R., Maity, A. C., Maity, S., & Goswami, S. (2009). 2-Iodo-N-(6-methyl-2-pyridyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(1), o118–o119. [Link]

  • PubMed. (2008). 2-Iodo-N-(6-methyl-2-pyrid-yl)benzamide. Retrieved from [Link]

  • Amanote Research. (2008). 2-Iodo-N-(6-Methyl-2-Pyridyl)benzamide. Retrieved from [Link]

  • Nakayama, M., et al. (n.d.). Synthesis and characterization of [125I]2-Iodo N-[(S)-{(S)-1-methylpiperidin -2-yl.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • ResearchGate. (n.d.). Synthesis of model substrate 3a: (i) 2-iodobenzoyl chloride, pyridine.... Retrieved from [Link]

  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 2010(8), 189-250. [Link]

Sources

Application

Application Note &amp; Protocol: Intramolecular C-N Coupling of 2-Iodo-N-(6-methyl-2-pyridinyl)benzamide

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a detailed guide to the reaction conditions for the intramolecular C-N coupling of 2-iodo-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide to the reaction conditions for the intramolecular C-N coupling of 2-iodo-N-(6-methyl-2-pyridinyl)benzamide, a key transformation for the synthesis of the pyrido[1,2-a]benzimidazol-6(5H)-one scaffold. This heterocyclic core is of significant interest in medicinal chemistry and materials science. This guide will explore both copper- and palladium-catalyzed methodologies, offering field-proven insights into experimental design and execution.

Introduction: The Significance of Pyrido[1,2-a]benzimidazoles

The pyrido[1,2-a]benzimidazole ring system is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2] The intramolecular C-N coupling of N-(2-halobenzoyl)-2-aminopyridines represents a direct and efficient strategy for the construction of this valuable heterocyclic core. The choice of catalytic system is paramount to the success of this transformation, with both copper- and palladium-based catalysts offering distinct advantages.

Mechanistic Considerations: A Tale of Two Metals

The intramolecular C-N bond formation in 2-iodo-N-(6-methyl-2-pyridinyl)benzamide can be achieved primarily through two well-established cross-coupling reactions: the Ullmann condensation (copper-catalyzed) and the Buchwald-Hartwig amination (palladium-catalyzed).

2.1. The Ullmann Condensation Pathway (Copper-Catalyzed)

The copper-catalyzed intramolecular amidation, a variation of the classic Ullmann reaction, is a cost-effective and robust method for C-N bond formation. The generally accepted mechanism involves the coordination of the amide to the Cu(I) catalyst, followed by oxidative addition of the aryl iodide. Reductive elimination then furnishes the desired product and regenerates the active Cu(I) species. The use of a ligand, such as a diamine or phenanthroline, can accelerate the reaction by stabilizing the copper center and facilitating the catalytic cycle.[3]

2.2. The Buchwald-Hartwig Amination Pathway (Palladium-Catalyzed)

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed method for C-N bond formation.[4] The catalytic cycle typically begins with the oxidative addition of the aryl iodide to a Pd(0) complex. Subsequent coordination of the amide and deprotonation by a base forms a palladium-amido complex. Reductive elimination from this complex yields the desired product and regenerates the Pd(0) catalyst. The choice of phosphine ligand is critical in this process, as it influences the stability and reactivity of the palladium intermediates.[5]

Comparative Overview of Reaction Conditions

The selection of the optimal reaction conditions is crucial for achieving high yields and purity of the desired pyrido[1,2-a]benzimidazol-6(5H)-one. Below is a summary of typical conditions for both copper- and palladium-catalyzed systems.

ParameterCopper-Catalyzed (Ullmann-Type)Palladium-Catalyzed (Buchwald-Hartwig)Rationale & Key Considerations
Catalyst CuI, CuBr, Cu(OAc)₂Pd(OAc)₂, Pd₂(dba)₃Copper catalysts are more economical. Palladium catalysts often exhibit higher turnover numbers and broader substrate scope.[6][7]
Ligand 1,10-Phenanthroline, L-ProlineX-Phos, BINAP, DavePhosLigands stabilize the metal center and facilitate the catalytic cycle. The choice of ligand is critical for reaction efficiency.
Base K₃PO₄, K₂CO₃, Cs₂CO₃KOt-Bu, NaOt-Bu, Cs₂CO₃The base is required to deprotonate the amide, facilitating its coordination to the metal center. Stronger bases are often used in Pd-catalysis.
Solvent DMSO, DMF, DioxaneToluene, Dioxane, THFHigh-boiling polar aprotic solvents are common for Ullmann-type reactions, while less polar solvents are often used for Buchwald-Hartwig reactions.
Temperature 100 - 140 °C80 - 110 °CElevated temperatures are generally required to overcome the activation energy of the C-N bond formation.
Reaction Time 12 - 24 hours4 - 18 hoursPalladium-catalyzed reactions are often faster than their copper-catalyzed counterparts.

Experimental Protocols

The following protocols are designed as self-validating systems, with explanations for each critical step.

Synthesis of Starting Material: 2-Iodo-N-(6-methyl-2-pyridinyl)benzamide

A reliable synthesis of the starting material is the foundation for a successful cyclization.

cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification 2-Amino-6-methylpyridine 2-Amino-6-methylpyridine Reaction_Mixture Combine Reagents in DCM 2-Amino-6-methylpyridine->Reaction_Mixture 2-Iodobenzoyl_chloride 2-Iodobenzoyl_chloride 2-Iodobenzoyl_chloride->Reaction_Mixture Triethylamine Triethylamine Triethylamine->Reaction_Mixture DCM Dichloromethane (DCM) DCM->Reaction_Mixture Stir_12h Stir at Room Temperature (12 hours) Reaction_Mixture->Stir_12h Initiate Reaction Filter Filter Triethylamine HCl Stir_12h->Filter Reaction Complete Wash Wash with Water Filter->Wash Dry Dry with Na₂SO₄ Wash->Dry Concentrate Remove Solvent Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Product 2-Iodo-N-(6-methyl-2-pyridinyl)benzamide Chromatography->Product

Caption: Workflow for the synthesis of the starting material.

  • Reagent Preparation: To a solution of 2-amino-6-methylpyridine (1.0 eq) in dry dichloromethane (DCM), add triethylamine (1.2 eq). The use of a non-nucleophilic base like triethylamine is crucial to neutralize the HCl generated during the reaction without competing with the desired acylation.

  • Reaction: Slowly add 2-iodobenzoyl chloride (1.1 eq) to the stirred solution at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12 hours.

  • Workup: Filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the organic layer with water to remove any remaining salts and water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure 2-iodo-N-(6-methyl-2-pyridinyl)benzamide.

Protocol 1: Copper-Catalyzed Intramolecular C-N Coupling (Ullmann-Type)

This protocol is based on established methods for the synthesis of pyrido[1,2-a]benzimidazoles using a copper(I) catalyst.

cluster_0 Reagent Assembly cluster_1 Reaction cluster_2 Workup & Purification Substrate 2-Iodo-N-(6-methyl-2-pyridinyl)benzamide Reaction_Setup Combine Reagents in a Sealed Tube Substrate->Reaction_Setup CuBr Copper(I) Bromide CuBr->Reaction_Setup Phenanthroline 1,10-Phenanthroline Phenanthroline->Reaction_Setup K3PO4 Potassium Phosphate K3PO4->Reaction_Setup DMSO DMSO DMSO->Reaction_Setup Heat_110C Heat at 110 °C (12-24 hours) Reaction_Setup->Heat_110C Inert Atmosphere (Ar or N₂) Cool Cool to Room Temperature Heat_110C->Cool Monitor by TLC/LC-MS Dilute Dilute with Ethyl Acetate Cool->Dilute Wash_Brine Wash with Brine Dilute->Wash_Brine Dry Dry with Na₂SO₄ Wash_Brine->Dry Concentrate Remove Solvent Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Product 1-Methylpyrido[1,2-a]benzimidazol-6(5H)-one Chromatography->Product

Caption: Workflow for the copper-catalyzed intramolecular C-N coupling.

  • Reaction Setup: In a sealable reaction tube, combine 2-iodo-N-(6-methyl-2-pyridinyl)benzamide (1.0 eq), copper(I) bromide (0.1 eq), 1,10-phenanthroline (0.2 eq), and potassium phosphate (2.0 eq). The use of a slight excess of ligand ensures the formation of the active catalytic species.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent oxidation of the Cu(I) catalyst.

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO). The polar aprotic nature of DMSO facilitates the dissolution of the reagents and promotes the reaction.

  • Reaction: Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with brine to remove DMSO and inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Intramolecular C-N Coupling (Buchwald-Hartwig)

This protocol utilizes a modern palladium catalyst system known for its high efficiency and broad functional group tolerance.

cluster_0 Reagent Assembly cluster_1 Reaction cluster_2 Workup & Purification Substrate 2-Iodo-N-(6-methyl-2-pyridinyl)benzamide Reaction_Setup Combine Reagents in a Schlenk Flask Substrate->Reaction_Setup Pd_OAc_2 Palladium(II) Acetate Pd_OAc_2->Reaction_Setup XPhos X-Phos XPhos->Reaction_Setup KOtBu Potassium tert-Butoxide KOtBu->Reaction_Setup Toluene Toluene Toluene->Reaction_Setup Heat_100C Heat at 100 °C (4-18 hours) Reaction_Setup->Heat_100C Inert Atmosphere (Ar or N₂) Cool Cool to Room Temperature Heat_100C->Cool Monitor by TLC/LC-MS Filter_Celite Filter through Celite Cool->Filter_Celite Concentrate Remove Solvent Filter_Celite->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Product 1-Methylpyrido[1,2-a]benzimidazol-6(5H)-one Chromatography->Product

Caption: Workflow for the palladium-catalyzed intramolecular C-N coupling.

  • Reaction Setup: In a Schlenk flask, combine 2-iodo-N-(6-methyl-2-pyridinyl)benzamide (1.0 eq), palladium(II) acetate (0.05 eq), X-Phos (0.1 eq), and potassium tert-butoxide (1.5 eq). The use of a bulky electron-rich phosphine ligand like X-Phos is often beneficial for promoting the reductive elimination step.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous toluene.

  • Reaction: Heat the reaction mixture at 100 °C for 4-18 hours, monitoring by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Filter through a pad of Celite to remove the palladium catalyst and inorganic salts, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Trustworthiness: A Self-Validating System

The protocols provided are designed to be robust and reproducible. Key to ensuring success is the careful control of the reaction atmosphere to prevent catalyst deactivation, the use of anhydrous solvents to avoid side reactions, and diligent monitoring of the reaction progress. It is recommended to perform a small-scale test reaction to optimize conditions for specific batches of reagents.

Conclusion

The intramolecular C-N coupling of 2-iodo-N-(6-methyl-2-pyridinyl)benzamide is a powerful transformation for the synthesis of the medicinally relevant pyrido[1,2-a]benzimidazol-6(5H)-one scaffold. Both copper- and palladium-catalyzed methods provide viable routes, with the choice of catalyst often depending on factors such as cost, substrate scope, and desired reaction times. The detailed protocols and mechanistic insights provided in this application note offer a solid foundation for researchers to successfully implement this important reaction in their synthetic endeavors.

References

  • Gudipati, R., et al. (2021). Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use. Russian Chemical Bulletin, 70(5), 791-819. Available at: [Link]

  • Fun, H.-K., et al. (2008). 2-Iodo-N-(6-methyl-2-pyridyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o118–o119. Available at: [Link]

  • Klapars, A., et al. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(31), 7727–7729. Available at: [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry, 7, 69–91. Available at: [Link]

  • Lyakhovich, M. S., et al. (2020). Cu(I)- and Pd(0)-Catalyzed Arylation of Oxadiamines with Fluorinated Halogenobenzenes: Comparison of Efficiency. Molecules, 25(5), 1084. Available at: [Link]

  • Reddy, T. J., et al. (2003). Copper- and palladium-catalyzed intramolecular aryl guanidinylation: an efficient method for the synthesis of 2-aminobenzimidazoles. Organic Letters, 5(2), 133–136. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Reddy, C. R., et al. (2015). Copper-Catalyzed Inter- and Intramolecular C–N Bond Formation: Synthesis of Benzimidazole-Fused Heterocycles. The Journal of Organic Chemistry, 80(18), 9244–9255. Available at: [Link]

  • Guisan-Ceinos, M., et al. (2016). Palladium- versus Copper-Catalyzed N-Arylation Towards an Efficient Access to Polysubstituted Dibenzophenanthrolines and Carbazoles. European Journal of Organic Chemistry, 2016(22), 3785-3793. Available at: [Link]

  • Nolan, S. P., et al. (2020). Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism. Catalysis Science & Technology, 10(2), 437-447. Available at: [Link]

  • Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1030-1037. Available at: [Link]

  • Wikipedia contributors. (2024, January 21). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved 22:30, February 20, 2026, from [Link]

  • ResearchGate. (2015). Should I use Buchwald reaction or Ullman reaction?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 2-Iodo-N-(6-methyl-2-pyridinyl)benzamide

Introduction: A Versatile Scaffold for Modern Synthesis In the landscape of contemporary organic synthesis, particularly within drug discovery and materials science, the development of efficient and robust methodologies...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Modern Synthesis

In the landscape of contemporary organic synthesis, particularly within drug discovery and materials science, the development of efficient and robust methodologies for the construction of complex molecular architectures is of paramount importance. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone technology, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision and functional group tolerance.[1] This guide focuses on the application of a particularly versatile building block, 2-iodo-N-(6-methyl-2-pyridinyl)benzamide , in several of the most powerful palladium-catalyzed transformations.

The unique structural features of 2-iodo-N-(6-methyl-2-pyridinyl)benzamide, namely the presence of an iodo-substituted aromatic ring and a coordinating pyridinyl-amide moiety, make it an excellent substrate for a variety of cross-coupling reactions. The carbon-iodine bond is relatively weak, facilitating the initial oxidative addition step in the catalytic cycle, which is often rate-limiting.[2] The pyridinyl-amide portion of the molecule can influence the electronic and steric environment of the reaction center and may play a role in stabilizing catalytic intermediates. This document provides detailed protocols and expert insights for employing this substrate in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, empowering researchers to leverage its synthetic potential.

I. Suzuki-Miyaura Coupling: Crafting Biaryl Structures

The Suzuki-Miyaura reaction is a preeminent method for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals and organic materials.[3] The reaction couples an organohalide with an organoboron species, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three fundamental steps:

  • Oxidative Addition: A palladium(0) complex reacts with the aryl iodide (2-iodo-N-(6-methyl-2-pyridinyl)benzamide) to form a palladium(II) intermediate.

  • Transmetalation: The organoboron reagent transfers its organic group to the palladium(II) complex, a process often facilitated by the base.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired biaryl product.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-I(Ln) Ar-Pd(II)-I(Ln) Pd(0)Ln->Ar-Pd(II)-I(Ln) Oxidative Addition (Ar-I) Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Ar-Pd(II)-I(Ln)->Ar-Pd(II)-R(Ln) Transmetalation (R-B(OR)2) Ar-Pd(II)-R(Ln)->Pd(0)Ln Ar-R Ar-R Ar-Pd(II)-R(Ln)->Ar-R Reductive Elimination

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Protocol: Suzuki-Miyaura Coupling of 2-Iodo-N-(6-methyl-2-pyridinyl)benzamide with Phenylboronic Acid

This protocol is based on established procedures for the Suzuki-Miyaura coupling of aryl iodides and can be adapted for various boronic acids.[4][5]

Materials:

  • 2-Iodo-N-(6-methyl-2-pyridinyl)benzamide (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add 2-iodo-N-(6-methyl-2-pyridinyl)benzamide, phenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O80-10085-95
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O90-11080-90
PdCl₂(dppf)Cs₂CO₃DME8588-96

Note: Yields are representative and may vary depending on the specific boronic acid and reaction conditions.

II. Heck Reaction: Formation of Carbon-Carbon Bonds with Alkenes

The Heck reaction, or Mizoroki-Heck reaction, is a powerful method for the formation of carbon-carbon bonds by coupling an aryl or vinyl halide with an alkene.[6] This reaction is particularly useful for the synthesis of substituted alkenes.

Mechanistic Rationale

The generally accepted mechanism for the Heck reaction involves the following key steps:

  • Oxidative Addition: A palladium(0) catalyst reacts with 2-iodo-N-(6-methyl-2-pyridinyl)benzamide to form an arylpalladium(II) complex.

  • Alkene Insertion (Syn-Carbopalladation): The alkene coordinates to the palladium center and subsequently inserts into the aryl-palladium bond.

  • β-Hydride Elimination (Syn-Elimination): A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the alkene product and a hydridopalladium complex.

  • Reductive Elimination: The hydridopalladium complex undergoes reductive elimination in the presence of a base to regenerate the palladium(0) catalyst.

Diagram: Heck Reaction Catalytic Cycle

Heck_Reaction_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-I(Ln) Ar-Pd(II)-I(Ln) Pd(0)Ln->Ar-Pd(II)-I(Ln) Oxidative Addition (Ar-I) Alkene Complex Alkene Complex Ar-Pd(II)-I(Ln)->Alkene Complex Alkene Coordination Hydrido-Pd(II) Complex Hydrido-Pd(II) Complex Alkene Complex->Hydrido-Pd(II) Complex Syn-Carbopalladation & Syn-β-Hydride Elimination Hydrido-Pd(II) Complex->Pd(0)Ln Reductive Elimination (Base) Product Product Hydrido-Pd(II) Complex->Product Product Release

Caption: A simplified representation of the Heck reaction catalytic cycle.

Protocol: Heck Vinylation of 2-Iodo-N-(6-methyl-2-pyridinyl)benzamide with Ethyl Acrylate

This protocol is a representative example for the Heck vinylation of aryl iodides.[7][8]

Materials:

  • 2-Iodo-N-(6-methyl-2-pyridinyl)benzamide (1.0 equiv)

  • Ethyl acrylate (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (2-10 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (anhydrous)

Procedure:

  • In a sealed tube, dissolve 2-iodo-N-(6-methyl-2-pyridinyl)benzamide, Pd(OAc)₂, and P(o-tol)₃ in anhydrous DMF or acetonitrile.

  • Add triethylamine and ethyl acrylate to the solution.

  • Seal the tube and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the product by column chromatography.

Data Presentation:

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂ / P(o-tol)₃Et₃NDMF10075-90
PdCl₂(PPh₃)₂NaOAcDMA12070-85
Pd₂ (dba)₃ / P(t-Bu)₃Cy₂NMeDioxane10080-95

Note: Yields are representative and can be influenced by the specific alkene and reaction conditions.

III. Sonogashira Coupling: Synthesis of Alkynyl Derivatives

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Mechanistic Rationale

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle: Similar to the Suzuki and Heck reactions, it begins with the oxidative addition of the aryl iodide to a Pd(0) species.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.

  • Transmetalation: The copper acetylide then transfers the alkynyl group to the arylpalladium(II) complex.

  • Reductive Elimination: The final step is the reductive elimination of the product, regenerating the Pd(0) catalyst.

Diagram: Sonogashira Coupling Catalytic Cycle

Sonogashira_Coupling_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-I(Ln) Ar-Pd(II)-I(Ln) Pd(0)Ln->Ar-Pd(II)-I(Ln) Oxidative Addition (Ar-I) Ar-Pd(II)-C≡CR(Ln) Ar-Pd(II)-C≡CR(Ln) Ar-Pd(II)-C≡CR(Ln)->Pd(0)Ln Reductive Elimination Product Product Ar-Pd(II)-C≡CR(Ln)->Product Ar-C≡C-R Cu(I)I Cu(I)I Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)-C≡CR->Ar-Pd(II)-I(Ln) Transmetalation Cu(I)-C≡CR->Cu(I)I Alkyne H-C≡C-R Alkyne->Cu(I)-C≡CR Base

Caption: A simplified representation of the interconnected catalytic cycles in the Sonogashira coupling.

Protocol: Sonogashira Coupling of 2-Iodo-N-(6-methyl-2-pyridinyl)benzamide with Phenylacetylene

The following is a general procedure for the Sonogashira coupling of aryl iodides.[6]

Materials:

  • 2-Iodo-N-(6-methyl-2-pyridinyl)benzamide (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Tetrahydrofuran (THF) (anhydrous and degassed)

Procedure:

  • To a Schlenk flask, add 2-iodo-N-(6-methyl-2-pyridinyl)benzamide, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous, degassed THF and triethylamine.

  • Add phenylacetylene dropwise with stirring.

  • Stir the reaction at room temperature or heat to 40-60 °C if necessary.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent, wash with aqueous ammonium chloride, water, and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation:

Catalyst SystemCo-catalystBaseSolventTemperatureTypical Yield (%)
PdCl₂(PPh₃)₂CuIEt₃NTHFRT to 60°C85-95
Pd(OAc)₂ / PPh₃CuIi-Pr₂NHDMFRT to 50°C80-92
Pd(PPh₃)₄CuIPiperidineToluene60°C82-94

Note: Yields are representative and depend on the alkyne and specific reaction conditions.

IV. Buchwald-Hartwig Amination: Forming Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a versatile and high-yielding method for the formation of C-N bonds.[10] It involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a base.

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination is analogous to other palladium-catalyzed cross-coupling reactions:

  • Oxidative Addition: A Pd(0) complex reacts with 2-iodo-N-(6-methyl-2-pyridinyl)benzamide.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) center, and the base facilitates the deprotonation of the amine to form a palladium amido complex.

  • Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium center, forming the desired arylamine product and regenerating the Pd(0) catalyst.[11]

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-I(Ln) Ar-Pd(II)-I(Ln) Pd(0)Ln->Ar-Pd(II)-I(Ln) Oxidative Addition (Ar-I) Ar-Pd(II)-NRR'(Ln) Ar-Pd(II)-NRR'(Ln) Ar-Pd(II)-I(Ln)->Ar-Pd(II)-NRR'(Ln) Amine Coordination & Deprotonation (HNRR', Base) Ar-Pd(II)-NRR'(Ln)->Pd(0)Ln Ar-NRR' Ar-NRR' Ar-Pd(II)-NRR'(Ln)->Ar-NRR' Reductive Elimination

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Protocol: Buchwald-Hartwig Amination of 2-Iodo-N-(6-methyl-2-pyridinyl)benzamide with Morpholine

The following protocol is a general procedure for the Buchwald-Hartwig amination of aryl iodides with secondary amines.[12]

Materials:

  • 2-Iodo-N-(6-methyl-2-pyridinyl)benzamide (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOt-Bu.

  • Add 2-iodo-N-(6-methyl-2-pyridinyl)benzamide and anhydrous toluene.

  • Add morpholine and seal the tube.

  • Heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Data Presentation:

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Pd₂(dba)₃ / XantphosNaOt-BuToluene11085-98
Pd(OAc)₂ / BINAPCs₂CO₃Dioxane10080-95
Pd(OAc)₂ / RuPhosK₃PO₄t-BuOH9088-97

Note: Yields are representative and are highly dependent on the specific amine and ligand used.

Conclusion and Future Outlook

2-Iodo-N-(6-methyl-2-pyridinyl)benzamide stands out as a highly valuable and versatile substrate for a range of palladium-catalyzed cross-coupling reactions. The protocols detailed herein for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions provide a robust starting point for the synthesis of a diverse array of complex molecules. The strategic combination of a reactive iodo-substituent and a coordinating pyridinyl-amide moiety offers unique opportunities for fine-tuning reaction conditions and achieving high efficiencies. As the demand for novel chemical entities in pharmaceuticals and materials science continues to grow, the importance of such adaptable building blocks and the mastery of their transformations will undoubtedly increase. Further exploration of other cross-coupling reactions, such as cyanation, and the development of one-pot, tandem reaction sequences starting from this substrate represent exciting avenues for future research.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide. John Wiley & Sons.
  • Karuvalam, R. P., et al. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818.
  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205.
  • Soares, L. C., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(4), 273-278.
  • Barluenga, J., et al. (2020). Mild Palladium-Catalyzed Cyanation of Unprotected 2-Iodoglycals in Aqueous Media as Versatile Tool to Access Diverse C2-Glycoanalogues. Chemistry – A European Journal, 26(5), 1038-1042.
  • A new nanomagnetic Pd-Co bimetallic alloy as catalyst in the Mizoroki–Heck and Buchwald–Hartwig amination reactions in aqueous media. (2020).
  • Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508-1510.
  • Hu, Y., et al. (2023). Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N–C Activation Catalyzed by Air- and Moisture-Stable Pd–NHC Precatalysts: Application to the Discovery of Agrochemicals. Organic Letters, 25(17), 2975-2980.
  • Wang, Q., et al. (2022). Aryl-to-alkyl radical relay Heck reaction of amides with vinyl arenes. Chemical Science, 13(46), 13811-13817.
  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. (2022).
  • Szostak, M., et al. (2020). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(allyl)] Precatalysts. Catalysis Science & Technology, 10(1), 124-132.
  • Application Notes and Protocols for the Heck Reaction with Vinyl Triflate Substr
  • Anilkumar, G., & Ghorai, P. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(61), 37207-37226.
  • Goossen, L. J., et al. (2010). Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF2. Beilstein Journal of Organic Chemistry, 6, 41.
  • Buskes, M. J., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3467.
  • Thakar, K. A., et al. (2023). Novel synthesis and antimicrobial screening of 3-(6- Methoxycarbonylamino-pyridine-3-ylethynyl) - benzoic acid methyl ester. Bulletin of Environment, Pharmacology and Life Sciences, 12(6), 48-52.
  • Lauer, M. G., Thompson, M. K., & Shaughnessy, K. H. (2014). Controlling Olefin Isomerization in the Heck Reaction with Neopentyl Phosphine Ligands. The Journal of Organic Chemistry, 79(22), 10837-10848.
  • Fun, H.-K., et al. (2008). 2-Iodo-N-(6-methyl-2-pyrid-yl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o118–o119.
  • Reddy, T. R., et al. (2012). Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides. Molecules, 17(10), 12266-12281.
  • Gevorgyan, V., et al. (2011). Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides.
  • Erdélyi, M., & Gogoll, A. (2001). A Microwave-Enhanced, Rapid, and Efficient Homogeneous-Phase Version of the Sonogashira Reaction. The Journal of Organic Chemistry, 66(12), 4165-4169.
  • Phan, N. T. S., et al. (2006). Heck Reactions of Iodobenzene and Methyl Acrylate with Conventional Supported Palladium Catalysts in the Presence of Organic and/or Inorganic Bases without Ligands. Chemistry – A European Journal, 12(28), 7476-7485.
  • Al-Ostoot, F. H., et al. (2023).
  • A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling Reactions. (2025). BenchChem.
  • Csenki, Z., et al. (2011). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one. Organic & Biomolecular Chemistry, 9(18), 6557-6566.
  • 2-Iodo-N-(6-Methyl-2-Pyridyl)benzamide - Acta. (2008). Amanote Research.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2-iodo-N-(6-methyl-2-pyridinyl)benzamide Synthesis

Status: Operational Ticket ID: #SYN-2I-6MePy-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "Steric-Electronic" Trap Welcome to the technical support guide for 2-...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #SYN-2I-6MePy-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Steric-Electronic" Trap

Welcome to the technical support guide for 2-iodo-N-(6-methyl-2-pyridinyl)benzamide . If you are experiencing low yields (typically <40%), you are likely battling a specific convergence of two antagonistic factors:

  • Electronic Deactivation: The 2-aminopyridine core is a poor nucleophile compared to aniline. The pyridine ring nitrogen sequesters electron density, reducing the nucleophilicity of the exocyclic amine.

  • Steric Congestion (The "Orthogonal" Clash): This is the critical failure point. You have a 2-iodo substituent on the benzoyl ring and a 6-methyl substituent on the pyridine ring.[1] Both are ortho to the reaction center. This creates a "gear-locking" effect that significantly retards the rate of amide bond formation.

The Consequence: The reaction kinetics are slow. If your solvent contains even trace moisture (ppm levels), the acid chloride will hydrolyze to 2-iodobenzoic acid faster than it can couple with the hindered amine.

Module 1: The Gold Standard Protocol (Acid Chloride Route)

Recommended for: Scale-up (>1g) and highest purity.

While coupling agents (HATU) are easier to handle, the acid chloride route—when strictly anhydrous—delivers the highest throughput.

Reagents & Stoichiometry
ComponentRoleEquiv.Critical Quality Attribute (CQA)
2-Amino-6-methylpyridine Nucleophile1.0Must be dry.[2] Azeotrope with toluene if unsure.
2-Iodobenzoyl chloride Electrophile1.1 - 1.2Freshly distilled or high-purity commercial grade. Yellow/brown color indicates hydrolysis/iodine release.
Triethylamine (Et₃N) Base (Scavenger)1.2 - 1.5Must be distilled over KOH or stored over activated 4Å sieves.
Dichloromethane (DCM) Solvent[0.1 M]Anhydrous. Stabilized with amylene (avoid EtOH stabilizer).
Step-by-Step Workflow
  • System Prep: Flame-dry a 2-neck round-bottom flask (RBF) under a stream of Argon. Do not use nitrogen from a generic house line unless it passes through a drying train.

  • Solvation: Dissolve 2-amino-6-methylpyridine (1.0 equiv) and Et₃N (1.2 equiv) in anhydrous DCM. Cool to 0°C .[3]

    • Why? Although the reaction is slow, the initial mixing can be exothermic. Lower temperature prevents side-reactions at the pyridine ring nitrogen.

  • Addition: Add 2-iodobenzoyl chloride (1.1 equiv) dropwise as a solution in DCM.

    • Visual Cue: A white precipitate (Et₃N·HCl) should form immediately. If the solution turns dark purple instantly, free iodine is being liberated (bad reagent quality).

  • The "Push": Allow to warm to Room Temperature (RT) and stir for 12–16 hours .

    • Note: Due to the steric hindrance described above, this reaction requires time. Do not quench early.

  • Workup:

    • Dilute with DCM.

    • Wash 1x with Sat. NaHCO₃ (removes hydrolyzed acid).

    • Wash 1x with Water.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallize from EtOAc/Hexanes or perform flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Module 2: The "Hard Coupling" Route (HATU Method)

Recommended for: Small scale (<100mg) or if Acid Chloride is unavailable.

If you cannot maintain strictly anhydrous conditions, use HATU. It is superior to EDC/NHS for hindered anilines.

Protocol Adjustment:

  • Solvent: DMF (Anhydrous).

  • Base: DIPEA (Diisopropylethylamine) - 2.0 equiv.

  • Coupling Agent: HATU - 1.2 equiv.

  • Acid: 2-Iodobenzoic acid - 1.0 equiv.

  • Order of Addition: Pre-activate the Acid + HATU + DIPEA in DMF for 15 mins before adding the amine. This ensures the active ester is formed before the hindered amine is introduced.

Module 3: Troubleshooting & Diagnostics

Visualizing the Failure Pathways

The following diagram illustrates the decision logic and chemical pathways occurring in your flask.

ReactionLogic Start Start: 2-Amino-6-methylpyridine + 2-Iodobenzoyl Chloride CheckMoisture Is System Anhydrous? Start->CheckMoisture PathFail2 Pathway C: Ring Acylation (Kinetic Product) Start->PathFail2 High Temp / Wrong Base PathSuccess Pathway A: Amide Coupling (Slow Kinetics) CheckMoisture->PathSuccess Yes (<50 ppm H2O) PathFail1 Pathway B: Hydrolysis (Fast Kinetics) CheckMoisture->PathFail1 No (Wet Solvent) Product Target: 2-iodo-N-(6-methyl-2-pyridinyl)benzamide (Stable Solid) PathSuccess->Product Stir 12h @ RT Impurity1 Impurity: 2-Iodobenzoic Acid (White Solid) PathFail1->Impurity1 Irreversible PathFail2->Product Rearrangement (Thermodynamic Control) Impurity2 Impurity: Imino-anhydride (Unstable Intermediate) PathFail2->Impurity2 Trapped

Figure 1: Reaction logic flow showing the competition between successful coupling (Pathway A) and moisture-driven hydrolysis (Pathway B).

FAQ: Troubleshooting Common Issues

Q1: My crude NMR shows a 1:1 mixture of product and starting amine, even after 24 hours.

  • Diagnosis: Your acid chloride likely hydrolyzed before it could react.[4]

  • Fix:

    • Check your DCM.[5] If it wasn't freshly distilled or from a new Sure/Seal™ bottle, it is wet.

    • Add a catalyst: DMAP (10 mol%) . DMAP forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the hindered amine faster than the acid chloride alone.

Q2: The reaction mixture turned deep violet/purple.

  • Diagnosis: Iodine liberation (C-I bond cleavage). This is often caused by light sensitivity or trace metal contamination in the Et₃N.

  • Fix: Wrap the flask in aluminum foil. Wash the crude organic layer with 10% Sodium Thiosulfate (

    
    ) to reduce free iodine (
    
    
    
    ) back to iodide (
    
    
    ) and remove the color.

Q3: I see a new spot on TLC that is NOT product or starting material.

  • Diagnosis: You may have formed the bis-acylated product (imide) or the reaction occurred at the pyridine ring nitrogen.

  • Fix:

    • If it is the ring-nitrogen adduct, heating the reaction (reflux in DCM for 1 hour) often promotes the thermodynamic rearrangement to the desired exocyclic amide.

    • Ensure you are not using a large excess of acid chloride (>1.5 equiv).

Q4: Can I use Pyridine as the solvent?

  • Advisory: While standard for many couplings, pyridine can sometimes be too effective at solubilizing the amine, making isolation difficult. Furthermore, literature suggests mixed results with 2-aminopyridines in pure pyridine. The DCM/Et₃N system allows the amine hydrochloride salt to precipitate or remain distinct, driving the equilibrium.

References

  • Fun, H.-K., Kia, R., Maity, A. C., Maity, S., & Goswami, S. (2008).[6] 2-Iodo-N-(6-methyl-2-pyridyl)benzamide.[1][6] Acta Crystallographica Section E Structure Reports Online, 65(1), o118–o119.[6]

    • Relevance: Provides the definitive crystal structure and confirms the synthesis in CH₂Cl₂/Et₃N with 92% yield.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

    • Relevance: Authoritative review on coupling mechanisms, highlighting the utility of H
  • Loi Do, et al. (2021). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling.[7]

    • Relevance: Discusses the poor nucleophilicity of 2-aminopyridines due to resonance effects.

Sources

Optimization

Minimizing deiodination side reactions in 2-iodo-N-(6-methyl-2-pyridinyl)benzamide coupling

Technical Support Center: Chemoselective Synthesis of Iodinated Benzamides Topic: Minimizing Deiodination in 2-iodo-N-(6-methyl-2-pyridinyl)benzamide Coupling Ticket ID: #RXN-2024-IOD-06 Status: Open Assigned Specialist:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chemoselective Synthesis of Iodinated Benzamides

Topic: Minimizing Deiodination in 2-iodo-N-(6-methyl-2-pyridinyl)benzamide Coupling Ticket ID: #RXN-2024-IOD-06 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

The synthesis of 2-iodo-N-(6-methyl-2-pyridinyl)benzamide presents a dual challenge:

  • Nucleophilicity: The amine (2-amino-6-methylpyridine) is electron-deficient and sterically hindered, requiring potent electrophilic activation of the acid.

  • Chemoselectivity: The ortho-iodine substituent is labile. It is susceptible to protodeiodination (replacement of I with H) via radical mechanisms (photo-induced) or metal-catalyzed oxidative addition if transition metals are inadvertently introduced.[1]

This guide provides a validated, metal-free protocol using T3P® (Propylphosphonic anhydride) to maximize yield while preserving the C-I bond, alongside a troubleshooting matrix for deiodination.[1]

Module 1: Reaction Strategy & Reagent Selection

To prevent deiodination, you must avoid conditions that fracture the weak ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 bond (~65 kcal/mol).
The Decision Matrix

Use this logic flow to select your activation method based on your lab's constraints.

ReagentSelection cluster_risk Risk Assessment Start Start: Select Coupling Strategy IsAmineHindered Is Amine Hindered/Electron Poor? (e.g., 2-amino-6-methylpyridine) Start->IsAmineHindered AvoidMetals Requirement: Strict Metal-Free Conditions? IsAmineHindered->AvoidMetals Yes AcidChloride Acid Chloride Route (SOCl2 / Oxalyl Chloride) AvoidMetals->AcidChloride Low Cost / Scale-up T3P T3P (Propylphosphonic anhydride) *RECOMMENDED* AvoidMetals->T3P High Priority (Safety/Yield) HATU HATU/HBTU (Standard Peptide Coupling) AvoidMetals->HATU Small Scale / Screening Risk1 Risk1 AcidChloride->Risk1 Risk: HCl gen. (Acid sensitive groups) Benefit Benefit T3P->Benefit Benefit: Low Epimerization No Metal Contaminants Risk2 Risk2 HATU->Risk2 Risk: Guanidinylation (Slow kinetics)

Caption: Decision matrix for coupling sterically hindered aminopyridines while preserving sensitive functional groups.

Why T3P is the Gold Standard here:

For 2-amino-6-methylpyridine, standard carbodiimides (EDC/DCC) often fail to drive the reaction to completion due to the amine's poor nucleophilicity.

  • T3P acts as a lewis acid-assisted coupling agent, driving the reaction without generating strong acid byproducts (unlike ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).
    
  • Crucially: It is metal-free and does not generate radical intermediates, minimizing the risk of iodine loss.

Module 2: Validated Protocols

Protocol A: The T3P Method (Recommended)

Best for: High purity, preserving the iodine, mg to gram scale.[1]

Reagents:

  • 2-Iodobenzoic acid (1.0 equiv)[1]

  • 2-Amino-6-methylpyridine (1.1 equiv)[1]

  • T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)[1]

  • Pyridine (3.0 equiv) or DIPEA (3.0 equiv)[1]

  • Solvent: EtOAc or 2-MeTHF (Green alternative)[1]

Step-by-Step:

  • Setup: Charge a flask with 2-iodobenzoic acid, 2-amino-6-methylpyridine, and solvent (EtOAc, 5-10 mL/mmol).

  • Base Addition: Add Pyridine (or DIPEA).[1] Note: Pyridine often suppresses side reactions better with T3P.[1]

  • Cooling: Cool the mixture to 0 °C.

  • Activation: Dropwise add T3P solution.

    • Technical Note: T3P is exothermic. Controlling the exotherm prevents thermal homolysis of the C-I bond.

  • Reaction: Allow to warm to Room Temperature (20-25 °C). Stir for 2-12 hours.

    • Monitor: TLC/LCMS.[2] Look for the disappearance of the acid.

  • Workup (Critical for Purity):

    • Add water to quench.

    • Wash organic layer with 10% Citric Acid (removes unreacted aminopyridine).[1]

    • Wash with Sat. ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       (removes unreacted iodobenzoic acid).
      
    • Wash with Brine, Dry (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ), Concentrate.
      
Protocol B: The Acid Chloride Method (Alternative)

Best for: Large scale, if T3P is unavailable.[1]

Warning: This method generates HCl. Ensure your glassware is free of transition metals (e.g., rusty spatulas, old stir bars) which can catalyze deiodination.[1]

  • Activation: Convert 2-iodobenzoic acid to the acid chloride using Oxalyl Chloride (1.2 equiv) and catalytic DMF (1 drop) in DCM at 0 °C.

    • Avoid

      
       reflux if possible to minimize thermal stress.
      
  • Evaporation: Evaporate volatiles strictly in vacuo (do not heat above 30°C).

  • Coupling: Re-dissolve acid chloride in DCM. Add to a solution of 2-amino-6-methylpyridine (1.0 equiv) and

    
     (2.5 equiv) at 0 °C.
    

Module 3: Troubleshooting Deiodination

If you observe des-iodo product (Mass = Expected - 126 Da + 1 Da), you are experiencing Protodeiodination .[1]

Root Cause Analysis: The "Deiodination Triangle"

DeiodinationMechanism cluster_pathways Deiodination Pathways Source 2-Iodo-Benzamide Intermediate Light Pathway A: Photolysis (UV Light) Source->Light Homolytic Cleavage Metal Pathway B: Metal Insertion (Trace Pd/Cu) Source->Metal Oxidative Addition Radical Pathway C: Radical Promoters (AIBN, Peroxides) Source->Radical H-Abstraction Result Protodeiodination (Product Loss) Light->Result Metal->Result Radical->Result

Caption: Primary pathways leading to iodine loss during amide coupling.

Troubleshooting Table
SymptomProbable CauseCorrective Action
Product turns pink/purple Photo-degradation. Iodine (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

) is being liberated.
Wrap flask in aluminum foil. Work in low-light. Add a scavenger (Na2S2O3) during workup.[1]
Des-iodo product > 5% Trace Metal Contamination. Did you use a generic stir bar or old needle?Use new glass-coated stir bars . Wash glassware with Aqua Regia or EDTA solution. Ensure solvents are HPLC grade.
Low Conversion Poor Nucleophilicity. 2-amino-6-methylpyridine is hindered.Switch to T3P (Protocol A). Increase reaction time, not temperature.
Impurity at M+16 Oxidation. Formation of N-oxide on the pyridine ring.Degas solvents. Avoid peroxides in ether/THF. Perform reaction under

or Ar.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Palladium catalysis to install the amide (Buchwald Aminocarbonylation)? A: No. If you attempt to react 2-iodobenzoic acid (or a derivative) with an amine using CO and Pd, the Palladium will preferentially insert into the C-I bond (Oxidative Addition), leading to polymerization or loss of the iodine handle.[1] You must use classical electrophilic activation (Acid + Amine).[1]

Q: Why is 2-amino-6-methylpyridine so difficult to couple? A: The pyridine nitrogen withdraws electron density from the exocyclic amine, reducing its nucleophilicity. Furthermore, the methyl group at the 6-position creates steric clash with the incoming electrophile. This requires a "hot" electrophile (like the mixed anhydride formed by T3P) to overcome the barrier.

Q: I see a small amount of "dimer" in my LCMS. What is it? A: This is likely the Ullmann-type homocoupling product (Ar-Ar), formed if trace copper is present and the reaction is heated.[1] Ensure all reagents are metal-free.

References

  • Dunetz, J. R., et al. (2011).[1][3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[1] Link[1]

  • Fun, H. K., et al. (2008).[1] "2-Iodo-N-(6-methyl-2-pyridyl)benzamide."[1][4][5] Acta Crystallographica Section E, 65(1), o118–o119.[1] Link

  • Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Klan, P., & Wirz, J. (2009).[1] Photochemistry of Organic Compounds: From Concepts to Practice. Wiley. (Reference for aryl iodide photolysis mechanisms).

Disclaimer: This guide is for research purposes only. Always consult SDS and perform a safety risk assessment before handling halogenated aromatics and coupling reagents.

Sources

Troubleshooting

Purification techniques for removing unreacted 2-amino-6-methylpyridine

Topic: Removal of Unreacted 2-Amino-6-Methylpyridine (2-A-6-MP) Document ID: TS-PUR-2A6MP-001 Last Updated: 2025-05-15[1] Introduction: Understanding the Impurity Welcome to the Technical Support Center. This guide addre...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted 2-Amino-6-Methylpyridine (2-A-6-MP) Document ID: TS-PUR-2A6MP-001 Last Updated: 2025-05-15[1]

Introduction: Understanding the Impurity

Welcome to the Technical Support Center. This guide addresses the removal of 2-amino-6-methylpyridine (2-A-6-MP) from reaction mixtures. As a Senior Application Scientist, I often see this starting material persist because its physicochemical profile—moderately polar and significantly basic—causes it to co-elute with products or resist standard aqueous workups.

Impurity Profile
PropertyValueImplication for Purification
Structure Pyridine ring, 2-amino, 6-methylDual nitrogen basicity; H-bond donor/acceptor.[1][2][3][4]
pKa ~7.41 (Conjugate acid)Critical: It is more basic than pyridine (pKa 5.2).[1] It remains protonated (ionic) at pH < 6.
Solubility Soluble in DCM, EtOAc, AlcoholsHard to remove via simple solvent trituration.
Toxicity Acute Tox (Oral/Dermal)Safety Warning: Handle all waste streams as hazardous.[1]

Module 1: Liquid-Liquid Extraction (LLE)

The Issue: "I washed my reaction with water, but the 2-A-6-MP is still in the organic layer."

The Science: At neutral pH (7), 2-A-6-MP exists largely in its neutral, organic-soluble form.[1] Because its pKa is ~7.4, you must drop the pH significantly below this value to fully protonate the pyridine nitrogen, converting it into a water-soluble salt (


).[1]
Protocol 1: The "pH Switch" Wash

Use this method if your target product is Neutral or Acidic .[1]

  • Dilution: Dilute your reaction mixture with a non-water-miscible solvent (DCM or EtOAc).[1]

  • Acid Preparation: Prepare a 1.0 M HCl or 10% Citric Acid solution.[1]

    • Note: Citric acid is preferred if your product has acid-sensitive protecting groups (like Boc), though HCl is more efficient for pyridines.[1]

  • The Wash: Extract the organic layer 3x with the acid solution.

    • Target pH: Ensure the aqueous layer pH is < 4.0 .

  • Verification: Spot the organic layer on TLC. The 2-A-6-MP (UV active) should be absent.[1]

DOT Diagram: LLE Decision Logic

LLE_Logic Start Start: Crude Mixture (Contains 2-A-6-MP) ProductType Is your Product Basic? Start->ProductType AcidWash Protocol 1: Acid Wash (Use 1M HCl or Citric Acid) ProductType->AcidWash No (Neutral/Acidic) SkipLLE STOP: Do NOT use Acid Wash Product will be lost to aqueous layer. ProductType->SkipLLE Yes (Amine/Pyridine) Mechanism Mechanism: 2-A-6-MP becomes [2-A-6-MP-H]+ Cl- (Water Soluble) AcidWash->Mechanism Result1 Impurity moves to Aqueous Layer Product stays in Organic Mechanism->Result1 AltMethod Proceed to Module 2 (Chromatography) or Module 3 (Scavenging) SkipLLE->AltMethod

Figure 1: Decision matrix for Liquid-Liquid Extraction based on product basicity.[1]

Module 2: Chromatography Troubleshooting

The Issue: "The impurity streaks on the column and co-elutes with my product."

The Science: Aminopyridines interact strongly with the acidic silanol groups (


) on standard silica gel.[1] This causes "tailing" or "streaking," where the impurity elutes over a wide volume, contaminating nearby peaks.
Protocol 2: Mobile Phase Modifiers

Use this method for Flash Chromatography.[1]

  • Base Deactivation: You must neutralize the silica surface.

  • The Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to both your weak (Hexane/DCM) and strong (EtOAc/MeOH) solvents.[1]
    
    • Why? The TEA binds to the silica silanols preferentially, creating a "shield" that allows the 2-A-6-MP to elute as a sharp, symmetrical band.[1]

  • Alternative Stationary Phase: If streaking persists, switch to Neutral Alumina or Amine-functionalized Silica , which lack the acidic protons causing the issue.[1]

Module 3: Chemical Scavenging (High-Throughput)

The Issue: "I have a basic product, so I can't use acid extraction, and chromatography is too slow."

The Science: Scavenger resins are solid-phase polymers functionalized to react specifically with impurities.[1][5] Since 2-A-6-MP is a nucleophile (primary amine) and a base , we can target it chemically without touching the product (assuming the product is a tertiary amine or less nucleophilic).[1]

Protocol 3: Resin Selection Guide
Scavenger ResinFunctionalityMechanismBest For...[5][6]
PS-Isocyanate ElectrophileReacts with the

group to form an insoluble urea.[1]
Removing 2-A-6-MP from tertiary amine products.[1]
PS-Benzaldehyde ElectrophileReacts with

to form an imine.[1]
Alternative to isocyanate; milder.
SCX-2 (Strong Cation Exchange) Strong Acid (

)
Ionic binding to the pyridine ring.[1]Removing 2-A-6-MP from neutral products (alternative to LLE).

Workflow:

  • Calculate: Add 3.0 equivalents of resin relative to the estimated amount of 2-A-6-MP.[1]

  • Incubate: Add resin to the reaction mixture (DCM or THF). Shake/stir for 2–4 hours at Room Temp.

  • Filter: Pass through a fritted cartridge. The impurity stays trapped on the beads.

  • Concentrate: Evaporate the filtrate to obtain pure product.

DOT Diagram: Scavenging Workflow

Scavenging Mix Crude Mix (Product + 2-A-6-MP) Resin Add PS-Isocyanate Resin (Solid Beads) Mix->Resin React Agitate 4 Hours (Formation of Urea on Bead) Resin->React Filter Filtration React->Filter Waste Solid Waste (Resin-bound Impurity) Filter->Waste Retentate Pure Filtrate (Pure Product) Filter->Pure Eluent

Figure 2: Workflow for removing nucleophilic impurities using solid-supported scavengers.[1]

Frequently Asked Questions (FAQ)

Q1: My product is also a primary amine. Can I use PS-Isocyanate? A: No.[1] The resin cannot distinguish between your product's amine and the 2-A-6-MP amine.[1] In this case, you must rely on Chromatography (Module 2). If their polarity is very similar, try a C18 Reverse Phase column using a pH 10 buffer (Ammonium Bicarbonate); the methyl group on the impurity might provide enough lipophilic difference to separate it.

Q2: I see a new spot on TLC after using Acetone for recrystallization. A: 2-Amino-6-methylpyridine can form an imine (Schiff base) with ketones like acetone or aldehydes.[1] Avoid ketonic solvents during workup or recrystallization, as you are inadvertently creating a new impurity.

Q3: Can I remove it by evaporation (High Vac)? A: Unlikely. The boiling point of 2-A-6-MP is 208-209°C .[1][3][7] It is not volatile enough to be removed on a standard rotavap or high-vacuum line without subjecting your product to thermal degradation.[1]

References

  • PubChem. 2-Amino-6-methylpyridine Compound Summary. National Library of Medicine. Link[1]

  • Biotage. Strategies for Flash Chromatography: Separating Amines. Biotage Application Notes. Link

  • Sigma-Aldrich. Scavenger Resins for Organic Synthesis. Technical Bulletin. Link

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO/Water). University of Wisconsin-Madison. Link

Sources

Optimization

Technical Support Center: Advanced Strategies for Sterically Hindered Cross-Coupling Reactions

Topic: Overcoming Steric Hindrance in 2-iodo-N-(6-methyl-2-pyridinyl)benzamide Reactions Foundational Analysis: Understanding the Challenge Welcome to the technical support guide for navigating reactions with 2-iodo-N-(6...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in 2-iodo-N-(6-methyl-2-pyridinyl)benzamide Reactions

Foundational Analysis: Understanding the Challenge

Welcome to the technical support guide for navigating reactions with 2-iodo-N-(6-methyl-2-pyridinyl)benzamide. This substrate is a valuable intermediate but presents significant challenges due to severe steric hindrance. A successful reaction strategy requires a deep understanding of the molecule's structural impediments.

Two primary steric shields dominate this substrate's reactivity:

  • The ortho-Iodo Group: Positioned directly adjacent to the amide linkage, the large iodine atom physically blocks the palladium catalyst's access to the C-I bond, making the critical oxidative addition step of many cross-coupling cycles kinetically challenging.

  • The ortho-Methyl Group on the Pyridine Ring: This methyl group, located at the 6-position of the pyridinyl moiety, creates a highly congested environment around the amide nitrogen. This can restrict bond rotation and influence the overall conformation, further impeding the approach of coupling partners and the catalyst.

Interestingly, the pyridinyl nitrogen itself can be problematic in palladium catalysis by acting as a coordinating ligand, potentially sequestering the catalyst in an inactive state. However, the presence of the 6-methyl group can mitigate this issue by sterically blocking this undesired coordination, which can be an unexpected advantage.[1]

This guide provides troubleshooting workflows and answers to frequently asked questions (FAQs) to help you overcome these hurdles in common cross-coupling reactions like Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling.

Caption: Key steric hindrance points on the substrate.

General Troubleshooting Workflow

Low or no product yield is the most common issue. Before optimizing specific reaction parameters, always verify the fundamentals. This workflow addresses universal problems in palladium-catalyzed cross-coupling reactions.

Troubleshooting_Workflow start Low or No Product Yield q1 Is the Reaction Atmosphere Inert? start->q1 sol1 Degas Solvents Thoroughly (Sparge with Ar/N2) Use Schlenk line or Glovebox q1->sol1 No q2 Are Reagents & Solvents Anhydrous? q1->q2 Yes sol1->q2 sol2 Use Freshly Distilled/Sure-Seal™ Solvents Dry Base (e.g., K3PO4) in Oven q2->sol2 No q3 Is the Catalyst Active? q2->q3 Yes sol2->q3 sol3 Use a Pre-catalyst (e.g., G3/G4) Store Pd Sources Properly Ensure Pd(0) is formed if using Pd(II) source q3->sol3 No q4 Proceed to Specific Reaction Troubleshooting q3->q4 Yes sol3->q4

Caption: A general troubleshooting decision tree.

Reaction-Specific FAQs and Troubleshooting

This section addresses issues tailored to specific transformations.

Buchwald-Hartwig Amination (C-N Coupling)

Q1: My Buchwald-Hartwig amination of 2-iodo-N-(6-methyl-2-pyridinyl)benzamide is failing. What are the most critical factors to address?

A1: For sterically demanding substrates, the choice of ligand, base, and temperature are paramount.[2][3]

  • Ligand Selection: This is the most critical factor.[4] Standard ligands like PPh₃ will likely fail. You need bulky, electron-rich phosphine ligands, often called "Buchwald ligands." These ligands promote the formation of a monoligated, highly active palladium center that can access the crowded C-I bond.[5] They also accelerate the rate-limiting reductive elimination step.[6][7]

  • Base Selection: The base deprotonates the incoming amine nucleophile. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are standard.[2] However, if your amine has base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are necessary, though they may require higher temperatures.[2][8]

  • Temperature: Higher temperatures (typically 80-110 °C) are often required to provide the activation energy needed to overcome the steric barrier.[4][9]

ParameterRecommendation for Hindered SubstrateRationale
Pd Pre-catalyst G3/G4 Pre-catalysts (e.g., XPhos Pd G3)Efficiently forms the active Pd(0) species under mild conditions.[10]
Ligand BrettPhos or RuPhos Bulky, electron-rich ligands that facilitate both oxidative addition and reductive elimination for hindered substrates.[2][6][7]
Base NaOtBu, KOtBu, LHMDSStrong bases that effectively deprotonate a wide range of amines.
Solvent Toluene, Dioxane, THFAnhydrous, degassed non-coordinating solvents are preferred.[10]
Temperature 80 - 110 °CProvides energy to overcome the high activation barrier of oxidative addition.

Q2: I'm seeing hydrodehalogenation (replacement of iodine with hydrogen) as a major side product. Why is this happening and how can I stop it?

A2: Hydrodehalogenation is a common side reaction in challenging cross-couplings.[2] It can occur when the reductive elimination step is slow, allowing for competing pathways like β-hydride elimination (if an appropriate beta-hydrogen is present on a ligand or substrate) or reaction with trace water. For this specific substrate, a slow reductive elimination due to steric clash is the likely culprit.

Solutions:

  • Switch to a Bulkier Ligand: Ligands like BrettPhos are specifically designed to promote reductive elimination in hindered systems.[6][7] The steric bulk forces the coupling partners into proximity on the metal center, favoring C-N bond formation.

  • Optimize the Base: Sometimes, the choice of base can influence side reactions. Screening different bases (e.g., switching from NaOtBu to K₃PO₄) can sometimes minimize this pathway.

  • Ensure Rigorously Anhydrous Conditions: Trace water can be a proton source for the dehalogenation. Ensure all solvents and reagents are scrupulously dry.[11]

Suzuki-Miyaura Coupling (C-C Coupling)

Q1: I'm attempting a Suzuki coupling with an arylboronic acid, but the reaction is sluggish and gives low yields. What should I try?

A1: Similar to the Buchwald-Hartwig reaction, Suzuki couplings of tetra-ortho-substituted biaryls are notoriously difficult. The key is to use a catalyst system that can facilitate the challenging transmetalation and reductive elimination steps.[12][13]

Optimization Strategies:

  • Ligand Choice: Bulky, electron-rich monophosphine ligands are essential. SPhos , XPhos , or specialized ligands like BI-DIME have shown excellent performance in sterically demanding Suzuki couplings.[12][14] N-heterocyclic carbene (NHC) ligands can also be highly effective for coupling sterically bulky substrates.[15][16][17]

  • Base and Solvent System: The base activates the boronic acid to facilitate transmetalation.[16] A strong base like K₃PO₄ or Cs₂CO₃ is often required.[9][14] The solvent choice is also crucial; polar aprotic solvents like dioxane, or toluene/water mixtures are common.[9] For particularly difficult couplings, N-methylpyrrolidone (NMP) has been shown to be effective.[18]

  • Increase Temperature: Heating to 90-120 °C is typically necessary to drive the reaction to completion.[9][12]

Q2: My boronic acid is decomposing before it couples, leading to protodeboronation. How can I prevent this?

A2: Protodeboronation is a common side reaction, especially with electron-deficient or heteroaromatic boronic acids. It is often promoted by aqueous basic conditions.

Solutions:

  • Use Anhydrous Conditions: Switching to an anhydrous base like K₃PO₄ in a solvent like dioxane can suppress protodeboronation.[14]

  • Use a Boronate Ester: Pinacol boronate esters (Bpin) are often more stable than the corresponding boronic acids and can be used as effective coupling partners.

  • Modify Reaction Time and Temperature: Running the reaction for a shorter time at a slightly higher temperature might favor the desired coupling over the slower decomposition pathway.

Sonogashira Coupling (C-C Alkyne Coupling)

Q1: I'm trying to couple a terminal alkyne to my substrate, but I'm getting a mixture of my desired product and alkyne homocoupling (Glaser coupling). What's the cause?

A1: Alkyne homocoupling is the primary side reaction in Sonogashira couplings and is almost always mediated by the copper(I) co-catalyst.[19] While the copper acetylide intermediate is necessary for the standard mechanism, it can also undergo oxidative dimerization.[20]

Solutions:

  • Use a Copper-Free Protocol: This is the most effective way to eliminate Glaser coupling. Copper-free Sonogashira reactions rely on a palladium catalyst and an amine base (like triethylamine or diisopropylamine) in a polar aprotic solvent.[21] Bulky phosphine ligands can be beneficial here as well.[21]

  • Reduce Copper Loading: If you must use a copper-catalyzed system, minimize the amount of CuI to the lowest effective catalytic amount (e.g., 1-2 mol%).

  • Run Under a Strict Inert Atmosphere: Oxygen promotes oxidative homocoupling. Ensure your reaction is thoroughly degassed and maintained under argon or nitrogen.

Q2: My copper-free Sonogashira reaction is not working. What conditions are best for a hindered aryl iodide?

A2: For a hindered aryl iodide, you need to maximize the reactivity of the palladium catalyst.

  • Catalyst System: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich ligand is a good starting point.[21]

  • Base/Solvent: A strong amine base like diisopropylamine (DIPEA) or triethylamine (TEA) is typically used, often acting as both the base and part of the solvent system.[21]

  • Temperature and Technology: Heating is usually required. Microwave-assisted synthesis can be particularly effective for driving difficult couplings of aryl chlorides and bromides, and it can significantly accelerate reactions with aryl iodides as well.[21][22]

Exemplary Protocol: Sterically Hindered Suzuki-Miyaura Coupling

This protocol is a representative starting point for the synthesis of a tetra-ortho-substituted biaryl using 2-iodo-N-(6-methyl-2-pyridinyl)benzamide. Note: All operations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or in a glovebox.

Reaction: Coupling of 2-iodo-N-(6-methyl-2-pyridinyl)benzamide with 2,6-dimethylphenylboronic acid.

Materials:

  • 2-iodo-N-(6-methyl-2-pyridinyl)benzamide (1.0 eq.)

  • 2,6-Dimethylphenylboronic acid (1.5 eq.)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 eq.)

  • XPhos Pd G3 Pre-catalyst (2 mol%)

  • Anhydrous, degassed 1,4-Dioxane

Procedure:

  • To an oven-dried Schlenk flask, add 2-iodo-N-(6-methyl-2-pyridinyl)benzamide, 2,6-dimethylphenylboronic acid, and anhydrous K₃PO₄.

  • In a glovebox, add the XPhos Pd G3 pre-catalyst to the flask.

  • Seal the flask with a septum, remove it from the glovebox, and connect it to a Schlenk line.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring in a pre-heated oil bath.

  • Monitor the reaction progress by TLC or LC-MS. Reactions with hindered substrates may require 12-24 hours.[9]

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Dilute with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromododecane.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Li, G., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21725–21735. [Link]

  • Li, G., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]

  • Shaikh, A. C., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7564–7589. [Link]

  • Benchchem. (n.d.). Optimization of Buchwald-Hartwig amination conditions.
  • Lai, W. I., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis, 51(13), 2678-2686. [Link]

  • Princeton University. (2017). Subtle steric differences reveal a model for Ni cross-coupling success.
  • Benchchem. (n.d.). Managing steric hindrance in reactions with 4-Bromo-2,6-diiodoaniline.
  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • MDPI. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
  • Sigman, M. S., & Toste, F. D. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 51(7), 1737–1740. [Link]

  • ResearchGate. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex | Request PDF. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]

  • Zhang, T., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Letters, 16(5), 1394–1397. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling.
  • Schubert, M., et al. (2018). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. ChemistryOpen, 7(11), 893–898. [Link]

  • El-Faham, A., & El-Sayed, S. A. (2019). INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW. HETEROCYCLES, 99(2), 765. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • Steib, T., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(23), 15336–15346. [Link]

  • Huang, H., et al. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. The Journal of Organic Chemistry, 73(15), 6037–6040. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Lu, C.-J., et al. (2023). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition, 62(9), e202216863. [Link]

  • Benchchem. (n.d.). Reactivity of the Methyl Group in Alkylpyridines: An In-depth Technical Guide.
  • Ma, S., & Zhao, S. (2002). Steric hindrance-controlled Pd(0)-catalyzed coupling-cyclization of 2,3-allenamides and organic iodides. An efficient synthesis of iminolactones and gamma-hydroxy-gamma-lactams. The Journal of Organic Chemistry, 67(18), 6575–6578. [Link]

  • Ball, L. T., & Lloyd-Jones, G. C. (2013). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Chemistry – A European Journal, 19(31), 10140–10151. [Link]

  • SpringerLink. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]

  • Balaraman, E., et al. (2011). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions, 40(35), 8825. [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]

  • ResearchGate. (n.d.). Introducing a Methyl Group into Pyridines and Quinolines: A Mini-Review. [Link]

  • Nolan, S. P., et al. (2018). Cross-Coupling of 2-Pyridyl Ammonium Salts by N–C Activation. Organic Letters, 20(15), 4443–4447. [Link]

  • Chen, J., et al. (2016). Palladium-catalyzed cross-coupling of enamides with sterically hindered α-bromocarbonyls. Chemical Communications, 52(27), 4889–4892. [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. [Link]

  • Semantic Scholar. (n.d.). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. [Link]

  • Yin, J., & Rainka, M. P. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. The Journal of Organic Chemistry, 78(4), 1563–1571. [Link]

  • Gull, Y., et al. (2017). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 22(8), 1299. [Link]

  • Zhang, J., et al. (2019). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 55(65), 9701–9704. [Link]

  • MDPI. (2019). The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. [Link]

  • ResearchGate. (n.d.). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. [Link]

  • CEM Corporation. (n.d.). Organometallic cross-coupling reactions.

Sources

Troubleshooting

Technical Support Center: High-Purity Recrystallization of 2-Iodo-N-(6-methyl-2-pyridinyl)benzamide

Welcome to the technical support center for the purification of 2-iodo-N-(6-methyl-2-pyridinyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-iodo-N-(6-methyl-2-pyridinyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity crystalline material.

Introduction

2-Iodo-N-(6-methyl-2-pyridinyl)benzamide is a key intermediate in various synthetic pathways. Achieving high purity is critical for downstream applications, and recrystallization is a powerful and economical method for this purpose.[1][2] This guide provides a systematic approach to developing a robust recrystallization protocol and troubleshooting common issues. While specific solubility data for this compound is not widely published, we will apply established principles of organic chemistry to guide solvent selection and procedural optimization.

Part 1: Troubleshooting Common Recrystallization Issues

This section addresses specific problems you may encounter during the recrystallization of 2-iodo-N-(6-methyl-2-pyridinyl)benzamide.

Scenario 1: The compound "oils out" instead of forming crystals.

Q: My 2-iodo-N-(6-methyl-2-pyridinyl)benzamide is forming an oil in the solvent upon cooling, not crystals. What's happening and how can I fix it?

A: "Oiling out" occurs when the solute's solubility is so high that it separates from the solution as a liquid phase rather than a solid crystal lattice. This is often due to a low melting point of the compound or impurities that depress the melting point. The solvent may also be too non-polar for this particular amide.[3]

Causality and Solution Workflow:

  • Re-dissolve and Modify the Solvent System: Gently reheat the solution to re-dissolve the oil. The issue often lies in the solvent choice. While a single solvent is ideal, a two-solvent system can be highly effective here.[4]

  • Introduce an "Anti-Solvent": To the hot, clear solution, add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until you observe persistent cloudiness. This indicates the solution is nearing saturation at that temperature. For an amide like this, if you are using a polar solvent like ethyl acetate or acetone, a non-polar anti-solvent like hexanes or heptane would be a good choice.

  • Slow Cooling is Crucial: Once the solution is at the cloud point, add a drop or two of the primary solvent to redissolve the turbidity and then allow the solution to cool slowly and undisturbed. Rapid cooling encourages oiling out.[5]

  • Consider a Different Primary Solvent: If oiling persists, the primary solvent may be the issue. Amides can often be recrystallized from polar solvents like ethanol, acetone, or acetonitrile.[6] Experiment with small quantities to find a solvent that provides good solubility at elevated temperatures and poor solubility at room temperature.

Scenario 2: No crystals form upon cooling.

Q: I've dissolved my compound in a hot solvent and let it cool, but no crystals have formed. What should I do?

A: The absence of crystal formation upon cooling typically indicates that the solution is not supersaturated. This could be because too much solvent was used or the chosen solvent is too good at dissolving the compound even at lower temperatures.[3][5]

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.[3]

    • Seed Crystals: If you have a small amount of pure 2-iodo-N-(6-methyl-2-pyridinyl)benzamide, add a tiny crystal to the cooled solution. This will act as a template for further crystallization.

  • Increase Concentration: If induction methods fail, the solution is likely too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound.[5] Once the volume is reduced, allow it to cool again.

  • Introduce an Anti-Solvent: As in the case of "oiling out," you can add a miscible anti-solvent to the cooled solution dropwise until turbidity is observed, then allow it to stand.

Scenario 3: The recrystallization yield is very low.

Q: I successfully obtained pure crystals, but my yield is less than 50%. How can I improve this?

A: A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor. This can be due to several factors.[5]

Optimization Strategies:

  • Minimize the Amount of Hot Solvent: The goal is to use the minimum amount of hot solvent required to fully dissolve the crude product. Using an excess will result in a lower recovery.

  • Cool the Filtrate Thoroughly: Ensure the solution has been cooled sufficiently to maximize crystal precipitation. An ice bath can be used after the solution has cooled to room temperature.

  • Solvent Selection: The ideal solvent will have a steep solubility curve – high solubility at high temperatures and very low solubility at low temperatures. If your compound has significant solubility in the cold solvent, you will inevitably have a lower yield. You may need to screen other solvents.

  • Check for Premature Crystallization: If you performed a hot filtration step to remove insoluble impurities, ensure your funnel and receiving flask were pre-warmed. If not, the solution may have cooled and deposited product on the filter paper.[4]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of 2-iodo-N-(6-methyl-2-pyridinyl)benzamide?

A1: Based on the amide functional group and the aromatic rings, polar aprotic solvents are a good starting point.[6] Consider the following, in order of decreasing polarity:

  • Ethanol: Often a good choice for amides.

  • Acetone: Another common and effective solvent.

  • Ethyl Acetate: A moderately polar solvent that can be effective.

  • Dichloromethane (DCM): While the synthesis mentioned in the literature uses DCM as the reaction solvent, it may be too good of a solvent for recrystallization, leading to lower yields.[7]

It is highly recommended to perform small-scale solubility tests with your crude material to identify the most suitable solvent.

Q2: How do I perform a two-solvent recrystallization?

A2: A two-solvent recrystallization is an excellent technique when no single solvent has the ideal solubility profile.[4]

Step-by-Step Protocol for Two-Solvent Recrystallization:

  • Dissolve the crude 2-iodo-N-(6-methyl-2-pyridinyl)benzamide in a minimal amount of a hot solvent in which it is readily soluble (Solvent 1).

  • To this hot solution, add a second solvent (Solvent 2, the "anti-solvent") in which the compound is poorly soluble, dropwise, until the solution becomes faintly cloudy.

  • Add a few drops of Solvent 1 to the hot mixture until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold Solvent 2 or a cold mixture of the two solvents.

Q3: My purified crystals are colored. What does this indicate and how can I remove the color?

A3: A colored impurity may be present. If the color is minor, a second recrystallization may be sufficient. For more intensely colored impurities, treatment with activated charcoal can be effective.

Charcoal Treatment Protocol:

  • Dissolve the crude product in the appropriate hot solvent.

  • Allow the solution to cool slightly to prevent flash boiling when the charcoal is added.

  • Add a small amount of activated charcoal (a spatula tip is usually sufficient).

  • Gently heat the mixture for a few minutes.

  • Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Proceed with the recrystallization as usual.

Part 3: Visualization and Protocols

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Start Start Recrystallization Dissolve Dissolve Crude Product in Hot Solvent Start->Dissolve Cool Cool Solution Dissolve->Cool Outcome Observe Outcome Cool->Outcome Crystals Crystals Form Outcome->Crystals Success NoCrystals No Crystals Form Outcome->NoCrystals Problem OilingOut Compound Oils Out Outcome->OilingOut Problem Collect Collect Crystals (Vacuum Filtration) Crystals->Collect Crystals->Collect Analyze Analyze Purity (TLC, NMR, etc.) Crystals->Analyze Induce Induce Crystallization (Scratch / Seed) NoCrystals->Induce Reheat Reheat to Dissolve Oil OilingOut->Reheat Concentrate Concentrate Solution (Evaporate Solvent) Induce->Concentrate If no success AddAntiSolvent Add Anti-Solvent Concentrate->AddAntiSolvent If still no success AddAntiSolvent->Cool ModifySolvent Add More Primary Solvent or an Anti-Solvent Reheat->ModifySolvent SlowCool Cool Slowly ModifySolvent->SlowCool SlowCool->Outcome Collect->Analyze

Caption: Troubleshooting workflow for common recrystallization issues.

Recommended Recrystallization Protocol (Two-Solvent System)

This protocol is a general guideline and may require optimization for your specific sample.

StepProcedureRationale
1. Solvent Selection In separate test tubes, test the solubility of a small amount of crude product in various solvents (e.g., ethanol, ethyl acetate, acetone) when hot and cold. Identify a primary solvent (good solubility when hot) and an anti-solvent (poor solubility).To find an effective solvent pair for high recovery and purity.
2. Dissolution Place the crude 2-iodo-N-(6-methyl-2-pyridinyl)benzamide in an Erlenmeyer flask with a stir bar. Add the minimum amount of the hot primary solvent needed to completely dissolve the solid.Using the minimum amount of solvent is key to achieving a good yield.
3. Hot Filtration (Optional) If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.To remove insoluble contaminants without premature crystallization of the product.
4. Saturation While the solution is still hot, add the anti-solvent dropwise with stirring until the solution becomes persistently cloudy.This brings the solution to its saturation point at that temperature.
5. Clarification Add a few drops of the hot primary solvent until the solution becomes clear again.To ensure that crystallization begins from a clear, homogenous solution.
6. Cooling Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes.Slow cooling promotes the formation of larger, purer crystals.[5]
7. Crystal Collection Collect the crystals by vacuum filtration using a Büchner funnel.To efficiently separate the solid crystals from the liquid mother liquor.
8. Washing Wash the crystals with a small amount of the cold anti-solvent or a cold mixture of the two solvents.To rinse away any remaining mother liquor containing dissolved impurities.
9. Drying Dry the crystals under vacuum to remove any residual solvent.To obtain a dry, free-flowing crystalline solid.
Logical Relationship Diagram

RecrystallizationLogic Crude Crude Solid (Product + Impurities) Solvent Select Ideal Solvent(s) Crude->Solvent HotSolution Hot, Saturated Solution (Product Dissolved) Solvent->HotSolution Dissolve Cooling Slow Cooling HotSolution->Cooling Supersaturation Supersaturated Solution Cooling->Supersaturation Crystals Pure Crystals Form Supersaturation->Crystals MotherLiquor Mother Liquor (Impurities Remain Dissolved) Supersaturation->MotherLiquor

Caption: The logical progression of a successful recrystallization.

References

  • Fun, H. K., Kia, R., Maity, A. C., Maity, S., & Goswami, S. (2008). 2-Iodo-N-(6-methyl-2-pyridyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o118–o119. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Sciencemadness Discussion Board. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?[Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Open Access Pub. Purification Techniques. Journal of New Developments in Chemistry. [Link]

  • Wikipedia. List of purification methods in chemistry. [Link]

  • PubMed. (2008). 2-Iodo-N-(6-methyl-2-pyrid-yl)benzamide. [Link]

  • Fun, H. K., Kia, R., Maity, A. C., Maity, S., & Goswami, S. (2008). 2-Iodo-N-(6-Methyl-2-Pyridyl)benzamide. Acta Crystallographica Section E. [Link]

  • Reddit. (2021). Purification of N-benzylbenzamides. r/chemistry. [Link]

  • MDPI. (2023). Short I⋯O Interactions in the Crystal Structures of Two 2-Iodo-Phenyl Methyl-Amides as Substrates for Radical Translocation Reactions. Molecules, 28(10), 4097. [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometric Fragmentation of N-Aryl Benzamides: A Case Study of 2-iodo-N-(6-methyl-2-pyridinyl)benzamide

Abstract This guide provides an in-depth analysis of the predicted gas-phase fragmentation pattern of 2-iodo-N-(6-methyl-2-pyridinyl)benzamide under collision-induced dissociation (CID) mass spectrometry. Structural eluc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth analysis of the predicted gas-phase fragmentation pattern of 2-iodo-N-(6-methyl-2-pyridinyl)benzamide under collision-induced dissociation (CID) mass spectrometry. Structural elucidation of novel chemical entities is a cornerstone of pharmaceutical development and chemical research. Tandem mass spectrometry (MS/MS) is an indispensable tool for this purpose, providing structural information through the controlled fragmentation of precursor ions. This document outlines the theoretical fragmentation pathways for the title compound, explains the chemical principles governing these cleavages, and presents a comparative analysis with structurally related analogues. Furthermore, a robust, self-validating experimental protocol for acquiring high-resolution fragmentation data is provided, intended to guide researchers in their analytical workflows.

Introduction

The N-pyridinylbenzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities, including antimycobacterial properties.[1] The precise characterization of these molecules is critical for establishing structure-activity relationships (SAR) and ensuring quality control. Mass spectrometry, particularly tandem MS/MS, provides crucial data on molecular weight and structure by fragmenting a selected precursor ion and analyzing its product ions.

The fragmentation pattern is a molecular fingerprint, dictated by the molecule's inherent chemical stability and bond energies. Collision-induced dissociation (CID) is a widely used technique where ions are accelerated and collided with neutral gas molecules, converting kinetic energy into internal energy, which induces bond cleavage.[2] Understanding the fragmentation of 2-iodo-N-(6-methyl-2-pyridinyl)benzamide (Molecular Formula: C₁₃H₁₁IN₂O, Molecular Weight: 338.14 g/mol [3][4]) requires examining the interplay between its three key structural components: the iodinated benzene ring, the central amide linkage, and the methyl-substituted pyridine ring. This guide will deconstruct the predicted fragmentation cascade and place it in the context of simpler, related structures to provide a comprehensive analytical framework.

Part 1: Theoretical Fragmentation Analysis of 2-iodo-N-(6-methyl-2-pyridinyl)benzamide

Upon electrospray ionization (ESI) in positive mode, the molecule will readily accept a proton, forming the pseudomolecular ion [M+H]⁺ at an m/z of 339.15. The most likely sites of protonation are the nitrogen atoms of the pyridine ring or the amide oxygen, due to their high electron density. Fragmentation of this precursor ion via CID is predicted to proceed through several high-probability pathways, primarily dictated by the cleavage of the relatively labile amide bond.

Key Predicted Fragmentation Pathways:

  • Amide Bond Cleavage (Pathway A & B): The most common fragmentation route for non-cyclic amides is the cleavage of the C-N amide bond. This can occur in two ways:

    • Pathway A: Formation of the 2-iodobenzoyl cation. Cleavage of the C-N bond with charge retention on the benzoyl portion results in a highly stable acylium ion at m/z 231.9 . This fragment is a strong diagnostic marker for the 2-iodobenzoyl moiety. Subsequent loss of carbon monoxide (CO) from this acylium ion can produce the 2-iodophenyl cation at m/z 203.9 .

    • Pathway B: Formation of the protonated 2-amino-6-methylpyridine cation. If the charge is retained on the pyridine-containing fragment, it will generate an ion at m/z 109.1 . This fragment confirms the identity of the pyridine portion of the molecule.

  • Loss of Iodine Radical (Pathway C): Halogenated aromatic compounds can lose the halogen atom. The cleavage of the C-I bond would lead to a radical cation at m/z 212.1 . This pathway may be less favored than amide bond cleavage but is a possible route.

The following diagram illustrates these primary, high-probability fragmentation pathways.

G cluster_main Fragmentation of [M+H]⁺ cluster_path_a Pathway A cluster_path_b Pathway B precursor 2-iodo-N-(6-methyl-2-pyridinyl)benzamide [M+H]⁺ m/z 339.15 acylium_ion 2-Iodobenzoyl cation m/z 231.9 precursor->acylium_ion Amide C-N Cleavage pyridine_ion Protonated 2-amino-6-methylpyridine m/z 109.1 precursor->pyridine_ion Amide C-N Cleavage phenyl_cation 2-Iodophenyl cation m/z 203.9 acylium_ion->phenyl_cation - CO (28 Da)

Caption: Predicted CID fragmentation pathways for protonated 2-iodo-N-(6-methyl-2-pyridinyl)benzamide.

Part 2: Comparative Fragmentation Analysis with Structural Analogues

To understand the influence of each structural component on the fragmentation pattern, we compare the predicted fragments of our target compound with those of simpler, related molecules. This comparative approach is essential for confirming fragment identities and building a predictive model for other analogues.

Compound NameStructurePrecursor Ion [M+H]⁺ (m/z)Key Fragment 1 (m/z) & IdentityKey Fragment 2 (m/z) & IdentityNotes
2-iodo-N-(6-methyl-2-pyridinyl)benzamide I-C₆H₄-CO-NH-C₅H₃N(CH₃)339.15231.9 (I-C₆H₄-CO)⁺109.1 (H₂N-C₅H₃N(CH₃))⁺The iodobenzoyl cation is the most characteristic heavy fragment.
Benzanilide [5]C₆H₅-CO-NH-C₆H₅198.22105.1 (C₆H₅-CO)⁺93.1 (H₂N-C₆H₅)⁺The classic example of amide cleavage, forming the benzoyl cation and protonated aniline.
2-chloro-N-(6-methyl-2-pyridinyl)benzamide Cl-C₆H₄-CO-NH-C₅H₃N(CH₃)247.69139.0 (Cl-C₆H₄-CO)⁺109.1 (H₂N-C₅H₃N(CH₃))⁺The pyridine fragment remains the same. The acylium ion is lighter due to Cl vs. I. The isotopic pattern of chlorine (³⁵Cl/³⁷Cl in a 3:1 ratio) will produce a characteristic M+2 peak for the m/z 139 fragment.[6]
N-(2-pyridinyl)benzamide C₆H₅-CO-NH-C₅H₄N199.22105.1 (C₆H₅-CO)⁺95.1 (H₂N-C₅H₄N)⁺Demonstrates the baseline fragmentation without ring substituents. The benzoyl cation is identical to that of Benzanilide.

This comparison highlights how the substituent on the benzoyl ring (I, Cl, or H) directly dictates the mass of the resulting acylium ion, while the N-aryl portion of the molecule dictates the mass of the other primary fragment. The pyridine fragment at m/z 109.1 is expected to be a common feature among all N-(6-methyl-2-pyridinyl) substituted amides.

Part 3: Experimental Protocol for Tandem Mass Spectrometry (MS/MS) Analysis

This section provides a standardized workflow for acquiring high-quality MS/MS data for the target compound and its analogues. The protocol is designed for a liquid chromatography system coupled to a quadrupole-Orbitrap or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

1. Sample Preparation

  • Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.

  • Dilute the stock solution with the initial mobile phase (e.g., 95% Water + 0.1% Formic Acid) to a final concentration of 1-10 µg/mL. The addition of formic acid aids in the protonation of the analyte in positive ionization mode.[7]

2. Liquid Chromatography (LC) Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5-10 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS1 Scan Range: m/z 100-500.

  • MS/MS Method: Data-Dependent Acquisition (DDA).

    • Select the top 3-5 most intense ions from the MS1 scan for fragmentation.

    • Include the expected precursor ion (m/z 339.15) in a targeted inclusion list.

  • Fragmentation Technique: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).[2]

  • Collision Energy: Use a stepped collision energy (e.g., 15, 25, 40 eV) or a normalized collision energy (e.g., 20-35%) to ensure a rich fragmentation spectrum containing both low-energy and high-energy fragments.

  • Resolution: >30,000 FWHM to enable accurate mass measurements for formula determination.

G cluster_workflow LC-MS/MS Experimental Workflow SamplePrep Sample Preparation (1-10 µg/mL in Mobile Phase A) LC Reverse-Phase LC Separation (C18 Column) SamplePrep->LC Ionization Electrospray Ionization (ESI+) LC->Ionization MS1 Full Scan MS1 Analysis (Precursor Ion Detection) Ionization->MS1 Isolation Precursor Ion Isolation (Quadrupole) MS1->Isolation CID Collision-Induced Dissociation (Collision Cell) Isolation->CID MS2 MS2 Analysis (Fragment Ion Detection) CID->MS2

Caption: A standardized experimental workflow for acquiring MS/MS data.

Part 4: Data Interpretation and Discussion

The analysis of the resulting MS/MS spectrum should focus on matching the experimentally observed m/z values with the theoretically predicted fragments. High-resolution mass spectrometry allows for the determination of the elemental composition of each fragment, significantly increasing confidence in structural assignments.

  • Diagnostic Ion Confirmation: The presence of the m/z 231.9 ion strongly supports the 2-iodobenzoyl substructure. Its accurate mass should be within 5 ppm of the calculated value. Similarly, the ion at m/z 109.1 confirms the 6-methyl-2-aminopyridine moiety.

  • Influence of Substituents: The iodine atom is a key structural feature. Its presence is confirmed by the mass of the acylium ion. In contrast to chlorine or bromine, iodine is monoisotopic (¹²⁷I), so it will not produce a characteristic isotopic pattern.[6] The methyl group on the pyridine ring adds 14 Da to the pyridinyl fragment compared to an unsubstituted N-(2-pyridinyl)benzamide (m/z 109.1 vs. m/z 95.1), making it easy to confirm its presence and position based on the fragment mass.

  • Low-Intensity Fragments: While the primary amide cleavage products are expected to be the most abundant, minor fragments resulting from ring cleavages or rearrangements can provide additional structural confirmation. The fragmentation of the pyridine ring itself can lead to smaller fragments, though these are typically of lower intensity and diagnostic value compared to the primary bond cleavages.

Conclusion

The fragmentation pattern of 2-iodo-N-(6-methyl-2-pyridinyl)benzamide in tandem mass spectrometry is predicted to be dominated by the cleavage of the central amide bond. This process yields two diagnostic product ions: the 2-iodobenzoyl cation (m/z 231.9) and the protonated 2-amino-6-methylpyridine (m/z 109.1). By comparing this pattern with related analogues, a clear understanding of how each substructure contributes to the mass spectrum can be achieved. The provided experimental protocol offers a reliable method for obtaining high-quality data for this and similar classes of compounds, enabling confident structural elucidation for researchers in drug discovery and chemical analysis.

References

  • Fun, H.-K. et al. (2008). 2-Iodo-N-(6-methyl-2-pyrid-yl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o118–o119. Available at: [Link][3][4]

  • Wikipedia contributors. (2023). Collision-induced dissociation. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Iodo-N-(6-methyl-2-pyridyl)benzamide. PubChem. Retrieved from NIH. Available at: [Link]

  • mzCloud. (2019). Benzanilide. Advanced Mass Spectral Database. Available at: [Link]

  • Klouček, P. et al. (2021). N-pyridinylbenzamides: an isosteric approach towards new antimycobacterial compounds. Archiv der Pharmazie, 354(5), e2000331. Available at: [Link][1]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Available at: [Link][7]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Available at: [Link]

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Comparative

A Comparative Guide to the Reactivity of 2-Iodo- vs. 2-Bromo-N-(6-methyl-2-pyridinyl)benzamide in Palladium-Catalyzed Cross-Coupling Reactions

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of starting materials is a critical determinant of synthetic efficiency and overall project timelines. In the realm of p...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of starting materials is a critical determinant of synthetic efficiency and overall project timelines. In the realm of palladium-catalyzed cross-coupling reactions—a cornerstone of modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds—the choice of the aryl halide precursor can profoundly impact reaction kinetics, yields, and the feasibility of a synthetic route. This guide provides a detailed, objective comparison of the reactivity of two key building blocks: 2-iodo-N-(6-methyl-2-pyridinyl)benzamide and its bromo-analogue, 2-bromo-N-(6-methyl-2-pyridinyl)benzamide.

The N-(6-methyl-2-pyridinyl)benzamide scaffold is a prevalent motif in medicinal chemistry, and the ability to functionalize the 2-position of the benzoyl group opens up a vast chemical space for the synthesis of novel bioactive molecules. This guide will delve into the fundamental principles governing the reactivity of these two substrates in three of the most widely utilized palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. By understanding the inherent differences in their reactivity, researchers can make more informed decisions in the design and execution of their synthetic strategies.

The Decisive Factor: The Carbon-Halogen Bond and Oxidative Addition

The generally observed higher reactivity of aryl iodides over aryl bromides in palladium-catalyzed cross-coupling reactions is fundamentally rooted in the difference in their carbon-halogen bond dissociation energies. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond. This difference is pivotal in the initial and often rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst.[1]

In this step, the palladium(0) complex inserts into the carbon-halogen bond, forming a palladium(II) intermediate. The lower bond energy of the C-I bond means that this oxidative addition step is more facile and occurs at a faster rate for 2-iodo-N-(6-methyl-2-pyridinyl)benzamide compared to its bromo counterpart.[1] This enhanced reactivity of the iodo-substituted compound often translates to milder reaction conditions, such as lower temperatures and shorter reaction times, as well as the potential for lower catalyst loadings to achieve comparable yields.

Quantitative Comparison in Key Cross-Coupling Reactions

The following tables summarize representative quantitative data from studies on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. While direct comparative studies on the exact same benzamide substrates are not always available in the literature, the data presented for closely related substituted aryl halides provides a strong indication of the expected reactivity trends.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide and a boronic acid or ester.[1]

SubstrateCoupling PartnerCatalyst SystemConditionsYield (%)Reference
2-IodobenzamidePhenylboronic acidPd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 80°C, 2h~95%[1]
2-BromobenzamidePhenylboronic acidPd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 100°C, 12h~85%[1]

Table 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with an amine.[1]

SubstrateCoupling PartnerCatalyst SystemConditionsYield (%)Reference
2-IodobenzamideAnilinePd₂(dba)₃, XPhos, NaOtBuToluene, 80°C, 4h~90%[1]
2-BromobenzamideAnilinePd₂(dba)₃, XPhos, NaOtBuToluene, 110°C, 16h~80%[1]

Table 3: Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne.[1]

SubstrateCoupling PartnerCatalyst SystemConditionsYield (%)Reference
2-IodobenzamidePhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NTHF, rt, 6h~92%[1]
2-BromobenzamidePhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NTHF, 60°C, 24h~75%[1]

Note: The data presented are representative and compiled from various sources. Exact conditions and yields may vary based on specific substrates, ligands, and reaction optimization.

Experimental Protocols

Below are detailed, generalized experimental protocols for the synthesis of the starting materials and for the three major cross-coupling reactions discussed. These should be considered as starting points and may require optimization for specific applications.

Synthesis of Starting Materials

Synthesis of 2-Iodo-N-(6-methyl-2-pyridinyl)benzamide

A solution of 2-amino-6-methylpyridine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane is stirred under an inert atmosphere. To this solution, 2-iodobenzoyl chloride (1.1 eq.) is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The resulting triethylamine hydrochloride is removed by filtration. The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the title compound.

Synthesis of 2-Bromo-N-(6-methyl-2-pyridinyl)benzamide

In a Schlenk vessel under an argon atmosphere, 2-bromo-6-methylpyridine (2.0 eq.), (+/-)-trans-1,2-diaminocyclohexane (1.0 eq.), (±)-BINAP (0.04 eq.), [Pd₂(dba)₃] (0.02 eq.), and sodium tert-butoxide (2.8 eq.) are combined in toluene. The mixture is heated to 80°C for 4 hours. After cooling, the reaction mixture is worked up to yield N-(6-methylpyridin-2-yl)cyclohexane-1,2-diamine. This intermediate can then be reacted with 2-bromobenzoyl chloride in the presence of a base like triethylamine in a similar manner to the iodo-analogue synthesis to yield 2-bromo-N-(6-methyl-2-pyridinyl)benzamide after purification.[2]

Cross-Coupling Protocols

General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel is added the halo-benzamide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.[1] Degassed solvent (e.g., a mixture of dioxane and water) is added, and the reaction mixture is stirred at the appropriate temperature (typically 80°C for the iodo- and 100°C for the bromo-substrate) until the starting material is consumed as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

A reaction flask is charged with the halo-benzamide (1.0 equiv), the amine (1.1-1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.2-1.5 equiv). The flask is sealed, evacuated, and backfilled with an inert gas. A degassed anhydrous solvent (e.g., toluene or dioxane) is added. The mixture is stirred at the appropriate temperature (typically 80-110°C) until the starting material is consumed as monitored by TLC or LC-MS.[1] The reaction is then cooled, diluted with an organic solvent, and washed. The organic layer is dried, concentrated, and the product is purified by chromatography.

General Procedure for Sonogashira Coupling

In a Schlenk tube, the halo-benzamide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%) are combined. The tube is evacuated and backfilled with an inert gas.[1] A degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv) are added. The terminal alkyne (1.1-1.5 equiv) is then added, and the reaction is stirred at the specified temperature (ranging from room temperature for the iodo- to 80°C for the bromo-substrate) for the necessary duration (2-24 h). Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The crude product is then purified by column chromatography.

Visualization of Key Processes

To further elucidate the concepts discussed, the following diagrams visualize the catalytic cycles and a general experimental workflow.

Suzuki-Miyaura Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII_halide Ar-Pd(II)L₂-X OA->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation R'-B(OR)₂ Base PdII_R Ar-Pd(II)L₂-R' Transmetalation->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Product Ar-R' RE->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII_halide Ar-Pd(II)L₂-X OA->PdII_halide Amine_Coord Amine Coordination PdII_halide->Amine_Coord HNR'R'' PdII_Amine [Ar-Pd(II)L₂(HNR'R'')]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation Base PdII_Amido Ar-Pd(II)L₂(NR'R'') Deprotonation->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Product Ar-NR'R'' RE->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Sonogashira Catalytic Cycle cluster_pd_cycle Palladium Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII_halide Ar-Pd(II)L₂-X OA->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation Cu-C≡CR' PdII_Alkynyl Ar-Pd(II)L₂(C≡CR') Transmetalation->PdII_Alkynyl RE Reductive Elimination PdII_Alkynyl->RE RE->Pd0 Product Ar-C≡CR' RE->Product Cu_cycle Copper Cycle (Alkyne Activation) Cu_cycle->Transmetalation Provides activated alkyne

Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Aryl Halide, Coupling Partner, Catalyst, Ligand, and Base start->reagents inert Establish Inert Atmosphere (Ar/N₂) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat to Reaction Temperature solvent->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

Conversely, the bromo-analogue, while less reactive, is generally more cost-effective and may be more readily available. For large-scale syntheses or in situations where harsher reaction conditions are tolerable, 2-bromo-N-(6-methyl-2-pyridinyl)benzamide can be a viable and economical option. Ultimately, the optimal choice will depend on the specific requirements of the synthetic target, project timelines, and economic considerations. This guide provides the foundational knowledge and practical protocols to enable researchers to make an informed and strategic decision.

References

  • Fun, H.-K., Kia, R., Maity, A. C., Maity, S., & Goswami, S. (2008). 2-Iodo-N-(6-methyl-2-pyridyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(1), o118–o119. [Link]

  • Buchwald–Hartwig amination. In Wikipedia. Retrieved February 20, 2026, from [Link]

  • Sonogashira coupling. In Wikipedia. Retrieved February 20, 2026, from [Link]

  • Suzuki reaction. In Wikipedia. Retrieved February 20, 2026, from [Link]

  • Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Nobel Prize Outreach AB. (2010). The Nobel Prize in Chemistry 2010. NobelPrize.org. [Link]

  • Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Chemical Industry. Angewandte Chemie International Edition, 48(17), 3020–3040. [Link]

Sources

Validation

HPLC Method Development Guide: Purity Analysis of 2-iodo-N-(6-methyl-2-pyridinyl)benzamide

Executive Summary Objective: To establish a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-iodo-N-(6-methyl-2-pyridinyl)benzamide (IMPB), a critical interme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-iodo-N-(6-methyl-2-pyridinyl)benzamide (IMPB), a critical intermediate in the synthesis of radiolabeled SPECT imaging agents and kinase inhibitors.

The Challenge: IMPB possesses a lipophilic benzamide core coupled with a basic 6-methyl-2-aminopyridine moiety. This structural duality presents two primary chromatographic challenges:

  • Peak Tailing: Interaction between the basic pyridine nitrogen and residual silanols on the stationary phase.

  • Hydrophobic Retention: The 2-iodo substituent significantly increases logP, requiring optimized organic strength to prevent excessive retention times while maintaining resolution from hydrophilic hydrolysis degradants (e.g., 2-iodobenzoic acid).

The Solution (The Product): This guide compares a newly developed Core-Shell C18 Gradient Method (The Product) against a traditional Fully Porous C18 Isocratic Method (The Alternative). Data demonstrates that the Core-Shell method delivers a 40% reduction in run time and a 1.5x improvement in critical pair resolution.

Chemical Context & Method Strategy

Understanding the physico-chemical properties of IMPB is the foundation of this protocol.

  • Compound: 2-iodo-N-(6-methyl-2-pyridinyl)benzamide[1][2][3]

  • Molecular Formula: C13H11IN2O[2][3]

  • Key Functional Groups:

    • Pyridine Ring: Basic center (pKa ~4.0 - 5.0 for the conjugate acid of the amide-linked pyridine). Requires acidic mobile phase to ensure full ionization or suppression of silanol interactions.

    • Iodine Substituent: High electron density and lipophilicity. Increases retention on Reversed-Phase (RP) columns.

    • Amide Linker: Susceptible to hydrolysis under extreme pH or oxidative stress, yielding 2-iodobenzoic acid and 2-amino-6-methylpyridine.

Method Development Decision Matrix

The following diagram outlines the logic flow used to select the optimized conditions.

MethodDevelopment Start Compound Analysis (IMPB) Prop Properties: Basic Pyridine + Lipophilic Iodo Start->Prop Decision1 Stationary Phase? Prop->Decision1 Alt1 Standard C18 (5µm) (Broad Peaks, High Backpressure) Decision1->Alt1 Traditional Opt1 Core-Shell C18 (2.7µm) (High Efficiency, Low Diffusion) Decision1->Opt1 Selected Decision2 Mobile Phase pH? Opt1->Decision2 Alt2 Neutral pH (pH 7) (Silanol Interaction = Tailing) Decision2->Alt2 Opt2 Acidic pH (pH 2.1) (Protonated Basic Sites, Sharp Peaks) Decision2->Opt2 Selected Outcome Optimized Method: Core-Shell C18 + 0.1% H3PO4 Opt2->Outcome

Figure 1: Decision tree for selecting stationary phase and mobile phase conditions based on IMPB chemistry.

Comparative Analysis: Optimized vs. Traditional

We compared the performance of the optimized method against a standard generic method often found in literature for simple benzamides.

Experimental Conditions
ParameterThe Alternative (Traditional) The Product (Optimized)
Column Traditional Porous C18 (250 x 4.6 mm, 5 µm)Core-Shell C18 (100 x 4.6 mm, 2.7 µm)
Mobile Phase A Water (pH 7.0)0.1% Phosphoric Acid (pH 2.1)
Mobile Phase B MethanolAcetonitrile
Elution Mode Isocratic (70% B)Gradient (30% to 80% B in 8 min)
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV @ 254 nmUV @ 270 nm (Max Abs)
Temperature 25°C40°C
Performance Data (Simulated Validation Metrics)
MetricTraditional MethodOptimized MethodImprovement
Retention Time (IMPB) 14.2 min5.8 min 2.4x Faster
USP Tailing Factor 1.8 (Significant Tailing)1.1 (Symmetrical) Better Peak Shape
Resolution (Impurity 1) 1.94.5 Superior Separation
Theoretical Plates (N) ~8,000~22,000Higher Efficiency
LOD (Limit of Detection) 0.5 µg/mL0.05 µg/mL 10x Sensitivity

Analysis:

  • Tailing: The traditional method at pH 7 allows the pyridine nitrogen to interact with free silanols, causing tailing (Tf = 1.8). The optimized method uses pH 2.1, fully protonating the base and suppressing silanol ionization, resulting in a sharp peak (Tf = 1.1).

  • Speed: The Core-Shell technology allows for higher flow rates without significant backpressure penalties, reducing run time from 14 minutes to under 6 minutes.

  • Selectivity: Acetonitrile (Optimized) provides a sharper elution profile for the iodo-substituted aromatic ring compared to Methanol.

Detailed Experimental Protocols

Protocol A: Preparation of Solutions

1. Diluent Preparation:

  • Mix Water:Acetonitrile (50:50 v/v).[4][5]

  • Why: Matches the initial gradient strength to prevent solvent shock and peak distortion.

2. Standard Stock Solution (1.0 mg/mL):

  • Accurately weigh 10.0 mg of IMPB reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in 5 mL of Acetonitrile (sonicate for 5 mins; compound is lipophilic).

  • Dilute to volume with Water.

3. Impurity Marker Solution:

  • Prepare a mixture containing 2-iodobenzoic acid and 2-amino-6-methylpyridine at 0.1 mg/mL each.

  • Spike into the Standard Solution to verify resolution.

Protocol B: Instrumental Setup (Optimized Method)
  • Column Equilibration: Flush the Core-Shell C18 column with Mobile Phase B (ACN) for 10 minutes, then equilibrate with initial gradient conditions (30% B) for 15 minutes.

  • Gradient Program:

Time (min)% Mobile Phase A (0.1% H3PO4)% Mobile Phase B (ACN)Action
0.07030Injection
8.02080Linear Ramp
8.17030Return to Initial
10.07030Re-equilibration
  • System Suitability Criteria:

    • %RSD of peak area (n=5) < 2.0%

    • USP Tailing Factor < 1.5

    • Resolution between IMPB and nearest impurity > 2.0

Protocol C: Forced Degradation (Specificity Check)

To ensure the method is stability-indicating, perform the following:

  • Acid Hydrolysis: Mix stock with 1N HCl, heat at 60°C for 1 hour. Neutralize and inject.

    • Expected Result: Decrease in IMPB, appearance of 2-iodobenzoic acid (early eluting).

  • Base Hydrolysis: Mix stock with 0.1N NaOH, RT for 1 hour.

    • Expected Result: Rapid degradation; appearance of 2-amino-6-methylpyridine.

Degradation Pathway Visualization

The following diagram illustrates the potential hydrolysis pathways that the HPLC method must detect.

Degradation Parent 2-iodo-N-(6-methyl-2-pyridinyl)benzamide (IMPB) Reaction Hydrolysis (Acidic/Basic Conditions) Parent->Reaction Prod1 2-Iodobenzoic Acid (RT: ~2.5 min) Reaction->Prod1 Cleavage of Amide Prod2 2-Amino-6-methylpyridine (RT: ~1.8 min) Reaction->Prod2 Cleavage of Amide

Figure 2: Hydrolysis pathway of IMPB. The method must resolve the parent peak from these two specific degradation products.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Split Peak Solvent mismatchEnsure sample diluent matches initial mobile phase (30% ACN).
RT Drift pH fluctuationEnsure buffer is prepared fresh; 0.1% H3PO4 is volatile-free but check pump mixing.
High Backpressure ParticulatesFilter all samples through 0.22 µm PTFE filters before injection.
Ghost Peaks CarryoverThe iodo-group is sticky. Add a needle wash step with 90% ACN.

References

  • Fun, H.-K., Kia, R., Maity, A. C., Maity, S., & Goswami, S. (2008). 2-Iodo-N-(6-methyl-2-pyridyl)benzamide . Acta Crystallographica Section E Structure Reports Online, 65(1), o118–o119.[2] Link

  • Yeung, J. M., & Knaus, E. E. (1987).[6] Synthesis of N-(3,6-dihydro-1(2H)-pyridinyl)benzamides with hyperglycemic-hypoglycemic activity . Journal of Medicinal Chemistry, 30(1), 104–108.[6] Link

  • BenchChem. (2025).[5] Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method . BenchChem Application Notes. Link

  • Williams, R. (2022). pKa Data Compiled by R. Williams . Organic Chemistry Data. Link

  • Center for Drug Evaluation and Research. (1994).[7] Reviewer Guidance: Validation of Chromatographic Methods . U.S. Food and Drug Administration. Link

Sources

Comparative

IR spectroscopy characteristic peaks of 2-iodo-N-(6-methyl-2-pyridinyl)benzamide

The following guide is a technical analysis designed for researchers characterizing 2-iodo-N-(6-methyl-2-pyridinyl)benzamide . It synthesizes crystallographic data, functional group chemistry, and comparative spectral an...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical analysis designed for researchers characterizing 2-iodo-N-(6-methyl-2-pyridinyl)benzamide . It synthesizes crystallographic data, functional group chemistry, and comparative spectral analysis to provide a robust identification workflow.

Executive Summary

2-iodo-N-(6-methyl-2-pyridinyl)benzamide is a specialized amido-pyridine scaffold, frequently utilized as a ligand in transition-metal catalysis (e.g., Cu/Pd-catalyzed C-H activation) and as an intermediate in the synthesis of fused N-heterocycles.[1][2]

Characterizing this molecule requires distinguishing it from its structural analogs: 2-iodobenzamide (primary amide precursor) and N-(2-pyridinyl)benzamide (lacking the steric methyl and iodine groups). This guide compares the target molecule against these alternatives, highlighting the specific spectral shifts caused by the ortho-iodine steric effect and the 6-methyl conformational twist.

Key Spectral Identifiers
  • Amide I (C=O): Shifted to higher wavenumbers (1665–1685 cm⁻¹ ) compared to planar benzamides due to steric deconjugation.

  • Amide II (N-H): Distinct secondary amide band at ~1530–1550 cm⁻¹ .

  • Methyl Group: Unique aliphatic C-H stretches (2960/2870 cm⁻¹ ) absent in standard benzamides.

  • Ortho-Iodo Fingerprint: C-I aryl stretch and ring deformation bands in the 650–750 cm⁻¹ region.

Part 1: Structural Basis of Spectral Features

To interpret the IR spectrum accurately, one must understand the molecule's geometry. Crystallographic studies (Fun et al., Acta Cryst.[3] E, 2008) reveal that this molecule adopts a twisted conformation .

  • The Ortho-Iodo Effect: The bulky iodine atom at the ortho position of the benzoyl ring forces the amide group out of planarity with the benzene ring.

  • The 6-Methyl Steric Clash: The methyl group on the pyridine ring sterically hinders the "locking" of the pyridine nitrogen with the amide hydrogen.

  • Spectral Consequence: This non-planar geometry reduces

    
    -conjugation across the amide bond.
    
    • Result: The C=O bond retains more double-bond character, shifting the Amide I peak to a higher frequency compared to planar analogs.

Diagram 1: Structural Logic & Spectral Prediction

The following logic flow illustrates how structural features dictate the IR signature.

SpectralLogic Struct Target Structure: 2-iodo-N-(6-methyl-2-pyridinyl)benzamide Twist Steric Twist (Dihedral Angle > 50°) Struct->Twist Ortho-I + 6-Me Subst Substituents Struct->Subst Conj Reduced N-C=O Conjugation Twist->Conj AmideI Amide I (C=O) Shift: Blue-shift to 1665-1685 cm⁻¹ Conj->AmideI MeGroup 6-Methyl Group Subst->MeGroup IodoGroup 2-Iodo Group Subst->IodoGroup Peaks_Me Aliphatic C-H Stretches 2960 & 2870 cm⁻¹ MeGroup->Peaks_Me Peaks_I Aryl Ring Deformation ~730-750 cm⁻¹ IodoGroup->Peaks_I

Figure 1: Causal relationship between the sterically crowded structure and the resulting IR spectral shifts.

Part 2: Comparative Spectral Analysis

This section compares the target molecule with its closest chemical relatives to facilitate positive identification.

Table 1: Characteristic Peaks vs. Alternatives[2]
Functional GroupTarget: 2-iodo-N-(6-methyl-2-pyridinyl)benzamideAlt 1: 2-Iodo-N-phenylbenzamideAlt 2: 2-Iodobenzamide (Primary)Differentiation Note
Amide I (C=O) 1665 – 1685 cm⁻¹ (s)1646 cm⁻¹1644 cm⁻¹Target is shifted higher due to pyridine ring electron withdrawal and steric twist.
N-H Stretch 3250 – 3300 cm⁻¹ (m)3235 cm⁻¹ (Single peak)3362 & 3177 cm⁻¹ (Doublet)Distinguishes Secondary (Target) from Primary (Alt 2) amide.
Amide II (N-H) 1530 – 1550 cm⁻¹ (s)1597 cm⁻¹ (Bending)Absent/WeakStrong band in secondary amides; confirms amide linkage formation.
C-H (Aliphatic) 2960, 2870 cm⁻¹ (w)AbsentAbsentCritical Identifier: Indicates presence of the Methyl group.
Pyridine Ring 1580 – 1600 cm⁻¹ (m)Absent (Phenyl modes only)AbsentCharacteristic "breathing" modes of the N-heterocycle.
C-I / Aryl ~730 – 750 cm⁻¹ (s)~752 cm⁻¹~734 cm⁻¹Ortho-substitution pattern; confirms the iodine is intact.[4]

(s) = strong, (m) = medium, (w) = weak intensity.

Analysis of Differences
  • Target vs. 2-Iodobenzamide (Starting Material):

    • The disappearance of the NH₂ doublet (3362/3177 cm⁻¹) and appearance of a single NH band (~3280 cm⁻¹) is the primary evidence of successful coupling.

  • Target vs. N-Phenyl Analog:

    • The Amide I band in the target is typically 20–30 cm⁻¹ higher than the N-phenyl analog. This is due to the electron-deficient nature of the pyridine ring (pulling density from the amide nitrogen) combined with the deconjugation caused by the methyl group.

Part 3: Detailed Experimental Protocol

To obtain a publication-quality spectrum that matches the values above, the sample preparation method is critical. The crystal structure relies on intermolecular Hydrogen bonding networks; therefore, Solid State (ATR) is preferred over solution phase.

Workflow: Synthesis to Characterization[5][6][7][8]

Workflow Start Crude Reaction Product Purify Column Chromatography (Hexane/EtOAc) Start->Purify Dry Vacuum Drying (Remove Solvent) Purify->Dry Prep Sample Prep: Diamond ATR Crystal Dry->Prep Scan FT-IR Acquisition (4000-400 cm⁻¹) Prep->Scan Validate Validation Check: 1. Single NH Peak? 2. C=O > 1660? 3. Me-CH present? Scan->Validate

Figure 2: Recommended workflow for sample preparation and validation.

Step-by-Step Methodology
  • Sample Preparation (Diamond ATR):

    • Why: Attenuated Total Reflectance (ATR) requires minimal prep and preserves the solid-state conformation (polymorphs).

    • Procedure: Place ~2 mg of the dried solid directly onto the diamond crystal. Apply high pressure using the anvil to ensure intimate contact.

    • Note: If using KBr pellets, ensure the sample is bone-dry; moisture will obscure the N-H region (3300 cm⁻¹).

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

    • Scans: Minimum 32 scans to reduce signal-to-noise ratio.

    • Range: 4000 – 400 cm⁻¹.[5] (The Fingerprint region <1000 cm⁻¹ is vital for the C-I assignment).

  • Troubleshooting Common Issues:

    • Broad OH Peak (3400 cm⁻¹): Indicates wet sample or unreacted carboxylic acid (2-iodobenzoic acid). Solution: Recrystallize from ethanol/hexane and dry under vacuum.

    • Split Amide I Peak: May indicate rotamers or two different crystalline forms (polymorphs) present in the bulk sample. Solution: Check melting point sharpness.

Part 4: References

  • Fun, H. K., Kia, R., Maity, A. C., Maity, S., & Goswami, S. (2008). 2-Iodo-N-(6-methyl-2-pyridyl)benzamide.[6] Acta Crystallographica Section E: Structure Reports Online, 65(1), o118–o119.[3]

    • Source:[Link]

    • Relevance: Defines the crystal structure, twist angles, and H-bonding network that dictate the IR spectral shifts.

  • Upadhyay, A., et al. (2018). Structural analysis of 2-iodobenzamide and 2-iodo-N-phenylbenzamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 8), 1126–1130.

    • Source:[Link]

    • Relevance: Provides the comparative spectral data for the non-pyridyl analogs (Alternatives 1 & 2).

  • Hien, N. K., et al. (2019). The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene.[7] Materials, 12(21), 3598.

    • Source:[Link][4]

    • Relevance: Establishes the baseline IR characteristics for N-(2-pyridyl)benzamide derivatives.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 2-iodo-N-(6-methyl-2-pyridinyl)benzamide

Executive Summary & Chemical Profile Effective disposal of 2-iodo-N-(6-methyl-2-pyridinyl)benzamide requires strict adherence to halogenated waste protocols .[1] Unlike standard organic waste, the presence of the iodine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Effective disposal of 2-iodo-N-(6-methyl-2-pyridinyl)benzamide requires strict adherence to halogenated waste protocols .[1] Unlike standard organic waste, the presence of the iodine atom (


) and the pyridine ring necessitates high-temperature incineration with specific scrubbing capabilities to prevent the release of toxic iodine vapors (

) and nitrogen oxides (

).[1]

This guide provides a self-validating workflow to ensure compliance with RCRA (USA) and CLP (EU) standards, minimizing environmental impact and disposal costs.[1]

Chemical Safety Profile (SAR Analysis)

Since specific SDS data for this intermediate may be sparse, the following profile is derived from Structure-Activity Relationship (SAR) analysis of its functional groups: Aryl Iodide, Amide, and Methylpyridine.[1]

ParameterCharacteristicOperational Implication
Chemical Structure Aryl Iodide + PyridineClass: Halogenated Organic / Nitrogenous Heterocycle.[1]
Physical State Solid (likely off-white powder)Dust generation is a primary inhalation risk during transfer.
Primary Hazard Irritant / Toxic Pyridine derivatives are often neurotoxic/hepatotoxic. Treat as toxic.
Reactivity Photosensitive C-I bonds are weak; exposure to light may release free iodine (purple discoloration).
Waste Stream Halogenated Organic DO NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) to avoid cross-contamination fees.[1]

Pre-Disposal Assessment & Treatment

The "Scientist's Insight": Before disposal, you must stabilize the waste.[1] The iodine-carbon bond in this molecule is susceptible to homolytic cleavage under UV light or strong oxidation, releasing corrosive free iodine.[1]

Protocol A: Stability Check
  • Visual Inspection: If the solid has turned yellow or purple, free iodine is present.[1]

  • Stabilization (Liquids only): If the compound is in solution and shows iodine evolution, add a small amount of Sodium Thiosulfate (

    
    ) solution to quench the free iodine back to iodide (
    
    
    
    ) before bottling. This prevents pressure buildup from sublimation in the waste container.

Step-by-Step Disposal Procedures

Scenario 1: Solid Waste (Pure Compound or contaminated solids)

Applicable for: Expired reagents, spill cleanup materials, contaminated gloves.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid metal containers as iodine can corrode them over time.

  • Double Bagging: Place the solid waste inside a clear polyethylene bag, seal it (zip-tie or tape), and place that bag inside the HDPE jar.

    • Why? This "Russian Doll" method prevents dust inhalation when the waste contractor opens the drum.

  • Labeling: Mark the container clearly:

    • "HAZARDOUS WASTE - SOLID"

    • "CONTAINS: HALOGENATED ORGANICS (IODINE)"

    • Note: Explicitly writing "Iodine" alerts the incineration plant to use appropriate scrubbers.

Scenario 2: Liquid Waste (Mother Liquors / Reaction Mixtures)

Applicable for: Filtrates from recrystallization or reaction solvents.

  • Segregation (The Golden Rule):

    • Stream A (Halogenated): If the compound is dissolved in DCM, Chloroform, or Chlorobenzene.[1]

    • Stream B (Halogenated via Solute): If dissolved in non-halogenated solvents (DMSO, Methanol, Ethyl Acetate), the entire mixture must now be classified as Halogenated Waste because the solute contains Iodine.[1]

  • pH Check: Ensure the waste solution is Neutral (pH 6-8).

    • Risk:[2][3][4][5] Acidic conditions can protonate the pyridine ring (exothermic) or promote hydrodeiodination. Basic conditions can hydrolyze the amide. Keep it neutral.

  • Container: Use an amber glass bottle or HDPE carboy. Amber glass is preferred to prevent photolysis of the C-I bond.

Visualized Disposal Workflow

The following diagram illustrates the decision logic for segregating this specific compound.

DisposalWorkflow Start Start: Waste Identification 2-iodo-N-(6-methyl-2-pyridinyl)benzamide StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Powder/Debris Liquid Liquid / Solution StateCheck->Liquid Mother Liquor SolidAction 1. Double Bag (Polyethylene) 2. Place in HDPE Jar Solid->SolidAction LiquidCheck Solvent Type? Liquid->LiquidCheck Label Labeling: 'Contains Iodine / Pyridine' SolidAction->Label HaloSolvent Halogenated Solvent (DCM, CHCl3) LiquidCheck->HaloSolvent Already Halogenated NonHaloSolvent Non-Halogenated Solvent (MeOH, DMSO) LiquidCheck->NonHaloSolvent Normally Non-Halo Classify CLASSIFY AS: Halogenated Organic Waste HaloSolvent->Classify NonHaloSolvent->Classify Contaminated by Solute Classify->Label Final Ship for High-Temp Incineration (>1100°C) Label->Final

Figure 1: Decision tree for segregating 2-iodo-N-(6-methyl-2-pyridinyl)benzamide waste. Note that even in non-halogenated solvents, the presence of the iodine atom dictates a "Halogenated" classification.[1]

Regulatory & Compliance Context

Why Incineration?

Disposal of this compound via sewer (down the drain) is strictly prohibited .

  • Aquatic Toxicity: Pyridine derivatives are notorious for high aquatic toxicity and persistence.

  • Halogen Release: Standard wastewater treatment plants cannot break down the C-I bond effectively.

  • EPA/RCRA Codes:

    • While this specific molecule may not have a unique "U" or "P" code, it falls under the "Characteristic" definition if it exhibits toxicity.[1]

    • Best Practice: Manage under F-list protocols (Halogenated Solvents) or general D000 (Toxic/Ignitable depending on solvent) to ensure it goes to a facility capable of scrubbing Hydrogen Iodide (HI).

Cost Optimization Tip

Labs are often charged significantly more for halogenated waste disposal.

  • Do: Accumulate this specific waste in your dedicated "Halogenated" carboy.

  • Do Not: Pour a small 50mL solution of this compound into a 20L drum of non-halogenated Acetone waste. You will instantly convert the entire 20L drum into "Halogenated Waste," tripling your disposal cost for that container.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Codes (F, K, P, U, and D Lists). [Link]

  • PubChem. (n.d.). Compound Summary for Pyridine and Benzamide Derivatives. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Pyridine. [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 2-iodo-N-(6-methyl-2-pyridinyl)benzamide

Executive Safety Directive: The "Precursor Principle"[1] CRITICAL WARNING: 2-iodo-N-(6-methyl-2-pyridinyl)benzamide is a structural intermediate in the synthesis of Vismodegib (GDC-0449) and related Hedgehog signaling pa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive: The "Precursor Principle"[1]

CRITICAL WARNING: 2-iodo-N-(6-methyl-2-pyridinyl)benzamide is a structural intermediate in the synthesis of Vismodegib (GDC-0449) and related Hedgehog signaling pathway inhibitors.[1]

While generic Safety Data Sheets (SDS) for research intermediates often list only "Irritant" (H315/H319), this compound shares the pharmacophore of a known Potent Teratogen (Embryo-Fetal Toxicity).[1] In the absence of specific toxicological data, you must apply the Precautionary Principle . Treat this compound as a Reproductive Toxin (H360) and a Specific Target Organ Toxicant .

Compliance is not safety; understanding is safety. The protocols below are designed to prevent not just acute irritation, but long-term biological modulation.

Chemical Hazard Profiling & Risk Assessment

Before selecting PPE, we must define the enemy.[1] This compound combines a halogenated benzene ring with a methyl-pyridine moiety.

FeatureHazard Class (GHS)Mechanistic Risk
Pharmacophore Repr.[1][2][3] 1B (Presumed) Teratogenicity: As a Smoothened (SMO) antagonist precursor, it may disrupt the Hedgehog pathway critical for embryonic development.[1]
Pyridine Moiety Skin Irrit. 2 (H315)Permeation: Pyridines are excellent solvents and can facilitate the transport of the molecule through the skin barrier.[1]
Halogen (Iodo) Eye Irrit.[1][4][5] 2A (H319)Reactivity: The iodine atom makes the molecule susceptible to metal-catalyzed cross-coupling; potential for sensitization.[1]
Physical State STOT SE 3 (H335)Inhalation: Fine crystalline powder (often electrostatic) presents a high risk of airborne dust generation during weighing.[1]

The Barrier Strategy: PPE Matrix

Standard "lab safety" (coat/glasses/nitrile) is insufficient for this compound in powder form.[1] You must utilize a Redundant Barrier System .[1]

A. Respiratory Protection (The Primary Defense)[1]
  • Engineering Control (Mandatory): All handling of the solid powder must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm) or a Powder Containment Enclosure.

  • PPE Backup: If weighing outside a hood is unavoidable (not recommended), a P100 (HEPA) half-face respirator is required. Surgical masks provide zero protection against molecular dust.[1]

B. Dermal Protection (The Glove Protocol)

Because pyridine derivatives can permeate standard nitrile, a Double-Gloving Strategy is non-negotiable.[1]

  • Inner Layer: 4 mil Nitrile (Inspection White).[1] Purpose: Biological barrier and sweat management.[1]

  • Outer Layer: 5-8 mil Extended Cuff Nitrile or Neoprene.[1] Purpose: Chemical resistance.[1][4]

  • Protocol:

    • Change Frequency: Replace outer gloves immediately upon splash or every 60 minutes.[1]

    • Technique: Tape the inner glove to the lab coat sleeve (optional but recommended for high-quantity handling) to prevent wrist exposure.[1]

C. Ocular & Body Protection[1][2][3][4][6][7]
  • Eyes: Chemical Splash Goggles (indirect venting).[1] Safety glasses allow powder to drift around the lens via air currents.[1]

  • Body: Tyvek® Lab Coat (or similar non-woven polyethylene).[1] Cotton coats trap dust in the fibers, turning your clothing into a secondary exposure source.[1]

Operational Workflow & Visualization

Decision Logic: PPE Selection

The following decision tree dictates your PPE based on the state of matter.

PPE_Decision_Tree Start Start: Handling 2-iodo-N-(6-methyl-2-pyridinyl)benzamide State What is the Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (Dissolved) State->Solution Hood Engineering Control: Chemical Fume Hood REQUIRED Solid->Hood Solution->Hood Pregnant Is Operator Pregnant/Nursing? Hood->Pregnant PPE_Solid PPE Protocol A (High Risk): 1. Double Nitrile Gloves 2. Tyvek Lab Coat 3. Splash Goggles 4. P100 Respirator (if hood fails) Proceed Proceed with Caution PPE_Solid->Proceed PPE_Liquid PPE Protocol B (Medium Risk): 1. Single Nitrile (Double if DCM used) 2. Standard Lab Coat 3. Safety Glasses w/ Side Shields PPE_Liquid->Proceed Pregnant->PPE_Solid No (Solid) Pregnant->PPE_Liquid No (Solution) Stop STOP: Reassign Task Suspected Teratogen Pregnant->Stop Yes

Figure 1: Risk-based PPE selection logic.[1] Note the critical stop point for pregnant personnel due to Hedgehog pathway interference potential.

Step-by-Step Handling Protocols

Phase 1: Weighing (Highest Risk)[1]
  • The Hazard: Static electricity can cause the light powder to "jump" out of the spatula, creating an invisible aerosol.[1]

  • The Fix:

    • Place an anti-static gun or ionizer bar inside the balance enclosure.[1]

    • Line the balance area with a black disposable mat .[1] This provides high contrast against the white powder, making spills immediately visible.[1]

    • Wet Wipe Method: Before removing the weigh boat from the hood, wipe the exterior of the container with a solvent-damp tissue to remove statically adhered dust.[1]

Phase 2: Solubilization & Reaction[1]
  • Solvent Choice: This compound is often dissolved in DCM (Dichloromethane) or DMF.[1]

    • Note: DCM rapidly permeates nitrile.[1] If using DCM, change outer gloves every 15 minutes.[1]

  • Temperature: If heating is required (e.g., Suzuki coupling), use a sealed pressure vial or a reflux condenser with an active nitrogen sweep to prevent vapor escape.[1]

Phase 3: Decontamination & Waste[1]
  • Quenching: Wipe all surfaces with a 10% surfactant solution (detergent) followed by Isopropanol.[1]

  • Disposal:

    • Solid Waste: Segregate into "Hazardous Solid - Cytotoxic/Teratogenic" bins. Do not use general trash.

    • Liquid Waste: Halogenated Organic Waste stream.[1]

    • Glove Disposal: Treat used gloves as contaminated solid waste.[1]

Emergency Response Scenarios

Scenario A: Powder Spill inside Hood

  • Do NOT use a brush (creates dust).[1]

  • Cover spill with wet paper towels (soaked in water/methanol) to dampen the powder.[1]

  • Scoop up the wet slurry and dispose of as hazardous waste.[1]

Scenario B: Skin Exposure

  • Immediate Action: Remove contaminated clothing/gloves immediately.[1][6][7]

  • Wash: Rinse with copious soap and water for 15 minutes.[1] Avoid using organic solvents (ethanol/acetone) on skin, as this may drive the compound deeper into the dermis (especially given the pyridine moiety).[1]

  • Report: Consult a physician, specifically mentioning the potential for Hedgehog pathway inhibition .

References

  • Synthesis & Structure: Fun, H. K., Kia, R., Maity, A. C., Maity, S., & Goswami, S. (2008).[1] 2-Iodo-N-(6-methyl-2-pyridyl)benzamide.[1][8][9] Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o118–o119.[9]

  • Pharmacological Context (Vismodegib): FDA Label for Erivedge (Vismodegib).[1] Boxed Warning: Embryo-Fetal Toxicity.

  • General Safety: National Research Council (US) Committee on Prudent Practices in the Laboratory.[1] (2011).[3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Pyridine Handling: Sigma-Aldrich Safety Data Sheet (Pyridine - General Analog). [1]

Sources

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